molecular formula C11H14ClNO B076815 2-chloro-N-(2-phenylethyl)propanamide CAS No. 13156-97-3

2-chloro-N-(2-phenylethyl)propanamide

Cat. No.: B076815
CAS No.: 13156-97-3
M. Wt: 211.69 g/mol
InChI Key: YMKVLIVAWASLAU-UHFFFAOYSA-N
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Description

2-chloro-N-(2-phenylethyl)propanamide is a valuable synthetic intermediate and alkylating agent of significant interest in medicinal chemistry and chemical biology research. Its core structure features a phenethylamine moiety, a common pharmacophore found in numerous biologically active compounds, linked to a reactive chloroacetamide group. This configuration makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of targeted covalent inhibitors. The chloroacetamide group acts as an electrophile, capable of selectively alkylating nucleophilic residues such as cysteine thiols in protein active sites. Researchers utilize this compound to probe enzyme mechanisms, develop activity-based probes (ABPs) for profiling enzyme families like proteases and transferases, and to construct molecular scaffolds for screening against various biological targets. Its application is crucial in studying structure-activity relationships (SAR) and in the rational design of potential therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-phenylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKVLIVAWASLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927264
Record name 2-Chloro-N-(2-phenylethyl)propanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13156-97-3
Record name Propionamide, 2-chloro-N-phenethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-(2-phenylethyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(2-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-N-(2-phenylethyl)propanamide is a substituted amide that holds potential as a versatile building block in synthetic organic chemistry, particularly within the realms of pharmaceutical and agrochemical research. Its structure, featuring a reactive chloropropanamide moiety and a phenylethyl group, makes it an interesting precursor for the synthesis of more complex molecules with potential biological activity. The phenylethylamine backbone is a common motif in many psychoactive compounds and pharmaceuticals, while the α-chloro amide group provides a reactive handle for nucleophilic substitution, enabling the construction of diverse molecular scaffolds.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on its molecular identity, physicochemical characteristics, and spectral properties. Furthermore, it outlines detailed, field-proven experimental protocols for its characterization, emphasizing the scientific rationale behind methodological choices to ensure robust and reproducible results.

Molecular Identity and Structural Characteristics

A precise understanding of the molecular identity is the foundation for all subsequent chemical and biological investigations.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 13156-97-3Alfa Chemistry[2]
Molecular Formula C₁₁H₁₄ClNOAlfa Chemistry[2]
Molecular Weight 211.69 g/mol PubChem[1]
Canonical SMILES CC(C(=O)NCCC1=CC=CC=C1)ClAlfa Chemistry[2]
InChIKey YMKVLIVAWASLAU-UHFFFAOYSA-NPubChem[1]
Synonyms 2-chloro-N-phenethylpropanamide, N-(2-Phenylethyl)-2-chloropropanamideAlfa Chemistry[2], ChemScene[3]

The structure combines a chiral center at the second carbon of the propanamide chain with the flexibility of the ethyl linker and the aromaticity of the phenyl ring. This combination of features dictates its reactivity, solubility, and potential interactions with biological targets.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence formulation, absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Key Physicochemical Data

PropertyValueNotesSource
Physical State Solid (Predicted)Based on similar N-substituted amides.-
Boiling Point 381.1 °C at 760 mmHgPredicted value.Alfa Chemistry[2]
Density 1.117 g/cm³Predicted value.Alfa Chemistry[2]
LogP (Octanol/Water) 2.5Computed value; indicates moderate lipophilicity.PubChem[1]
Polar Surface Area 29.1 ŲComputed value.PubChem[1]
Lipophilicity (LogP)

The computed octanol-water partition coefficient (LogP) of 2.5 suggests that this compound has moderate lipophilicity.[1] This property is a crucial predictor of a molecule's ability to cross biological membranes, such as the blood-brain barrier, and is a key parameter in drug design. A LogP in this range often represents a balance between aqueous solubility and lipid membrane permeability.

Solubility

Proposed Synthesis Pathway

The most direct and common method for synthesizing amides is the coupling of a carboxylic acid derivative with an amine. For this compound, this involves the reaction of 2-chloropropanoyl chloride with phenethylamine.

Reaction Scheme

The reaction is a nucleophilic acyl substitution where the nitrogen atom of phenethylamine attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

G cluster_reactants Reactants cluster_process Process cluster_products Products r1 Phenethylamine p1 Reaction in Aprotic Solvent (e.g., DCM) r1->p1 r2 2-Chloropropanoyl Chloride r2->p1 r3 Triethylamine (Base) r3->p1 prod1 This compound p1->prod1 prod2 Triethylammonium Chloride (Salt Byproduct) p1->prod2 G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate Octanol & Water C Combine Phases in Vessel A->C B Prepare Aqueous Stock Solution B->C D Shake to Equilibrate C->D E Centrifuge for Phase Separation D->E F Quantify Aqueous Phase (HPLC) E->F G Calculate LogP F->G

Caption: Workflow for experimental LogP determination via the shake-flask method.

Protocol: HPLC-Based Chemical Stability Assay

This protocol assesses the stability of the compound under various stress conditions (e.g., pH, temperature), which is critical for determining storage requirements and potential degradation pathways. [4][5] Rationale: A stability-indicating HPLC method must be able to separate the intact parent compound from any potential degradants. [5]Forced degradation studies are used to generate these degradants and prove the method's specificity. [5] Methodology:

  • Method Development: Develop a reverse-phase HPLC method (e.g., C18 column) capable of retaining and resolving the parent compound. A gradient method using a mobile phase of water (with 0.1% formic acid) and acetonitrile is a common starting point. [4]2. Forced Degradation Study:

    • Prepare solutions of the compound (~1 mg/mL) in various media:

      • Acidic: 0.1 M HCl

      • Basic: 0.1 M NaOH

      • Oxidative: 3% H₂O₂

      • Thermal: Solution stored at 60 °C

    • Incubate the solutions for a defined period (e.g., 24-48 hours). [6] * At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Sample Analysis:

    • Inject the stressed samples and an unstressed control sample (time zero) into the HPLC system.

    • Use a photodiode array (PDA) detector to monitor the chromatograms at multiple wavelengths and to assess peak purity. [5]4. Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the time zero sample.

    • Assess peak purity of the parent peak in the stressed samples to ensure no degradants are co-eluting.

    • The appearance of new peaks indicates degradation products.

Safety and Handling

Based on GHS classifications for this compound, appropriate safety precautions are mandatory. [1] Table 3: GHS Hazard Information

Hazard StatementCodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowedPubChem [1]
Skin Corrosion/IrritationH315Causes skin irritationPubChem [1]
Serious Eye Damage/IrritationH319Causes serious eye irritationPubChem [1]
STOT, Single ExposureH335May cause respiratory irritationPubChem [1]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [7][8]* Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. [8]* First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. [7] * Eye Contact: Rinse cautiously with water for several minutes. [7] * Ingestion: Rinse mouth and seek immediate medical attention. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [8]

Conclusion

This compound is a compound of interest for synthetic chemistry with physicochemical properties that suggest moderate lipophilicity and a reactive profile. This guide has consolidated available computed data and provided a framework for its practical, experimental characterization. The detailed protocols for LogP determination and stability analysis provide researchers with the necessary tools to generate robust data, while the predicted spectroscopic profile serves as a valuable reference for structural confirmation. Adherence to the outlined safety and handling procedures is essential when working with this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Schymanski, E. L., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(4), 1693–1703. Available at: [Link]

  • Schymanski, E. L., et al. (2020). Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Agroscope. Available at: [Link]

  • University of South Florida. Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. Available at: [Link]

  • Işık, M., et al. (2019). Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. bioRxiv. Available at: [Link]

  • Grossett, C., et al. (2023). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Available at: [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. Available at: [Link]

  • Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Referenced via Chem 117 Reference Spectra).
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  • SpectraBase. Acetamide, 2-chloro-N-phenethyl-. Available at: [Link]

  • D'Aloisio, E., et al. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Peptide Science. Available at: [Link]

  • Kumar, V. A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Stoyanova, R., et al. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI. Available at: [Link]

  • Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research. Available at: [Link]

  • Kruger, T., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate. Available at: [Link]

  • Pharmaffiliates. 2-Chloro-N-phenethylacetamide. Available at: [Link]

  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. Available at: [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of N-Acylphenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery, history, synthesis, and pharmacology of N-acylphenethylamines. Designed for professionals in the fields of pharmacology, medicinal chemistry, and drug development, this document delves into the scientific intricacies of this fascinating class of compounds, from their initial discovery to their current standing as important endogenous signaling molecules and potential therapeutic agents.

Section 1: Genesis of a New Class – Discovery and Historical Context

The story of N-acylphenethylamines is intertwined with the broader history of phenethylamine research, a scaffold that forms the backbone of numerous endogenous neurotransmitters and psychoactive compounds.[1][2] The initial explorations into phenethylamine derivatives in the early to mid-20th century laid the groundwork for later discoveries.[3] However, the specific class of N-acylphenethylamines emerged from the convergence of two key areas of research: the study of biogenic amines and the burgeoning field of endocannabinoid research.

A pivotal moment in this discovery timeline was the synthesis of N-arachidonoyl dopamine (NADA) in 2000.[4] Initially created as a pharmacological probe to investigate the endocannabinoid system, NADA was soon after, in 2002, identified as an endogenous lipid signaling molecule in the mammalian brain.[4] This discovery was significant as it established N-acylphenethylamines as a class of naturally occurring neuromodulators.

Following the identification of NADA, researchers began to explore the existence of other endogenous N-acyldopamines. This led to the discovery of N-oleoyldopamine (OLDA), N-palmitoyldopamine (PALDA), and N-stearoyldopamine (STERDA) in bovine striatal extracts, further solidifying the importance of this compound class in neurobiology.[5]

Section 2: The Art of Creation – Synthesis of N-Acylphenethylamines

The synthesis of N-acylphenethylamines is a critical aspect of their study, enabling the production of these compounds for pharmacological testing and the development of novel analogs. A number of synthetic strategies have been developed, with the most common being the direct acylation of the corresponding phenethylamine.

General Synthetic Approach: Amide Bond Formation

The core of N-acylphenethylamine synthesis lies in the formation of an amide bond between a phenethylamine and a carboxylic acid (or its activated derivative). A general and efficient one-pot method involves the use of a condensation agent, such as propylphosphoric acid cyclic anhydride (PPACA), which facilitates the direct coupling of the fatty acid and dopamine without the need for protecting groups.[6][7]

G FattyAcid Fatty Acid (R-COOH) CondensingAgent Condensing Agent (e.g., PPACA) FattyAcid->CondensingAgent Phenethylamine Phenethylamine Phenethylamine->CondensingAgent NAcylphenethylamine N-Acylphenethylamine CondensingAgent->NAcylphenethylamine Amide Bond Formation

Figure 1: General synthetic scheme for N-acylphenethylamines.

Detailed Experimental Protocol: Synthesis of N-Octanoyl Dopamine

The following protocol provides a step-by-step method for the synthesis of N-octanoyl dopamine, a representative N-acylphenethylamine. This method is adapted from established procedures and can be modified for the synthesis of other analogs.[6][8]

Materials:

  • Dopamine hydrochloride

  • Octanoic acid

  • Ethyl chloroformate

  • N-ethyldiisopropylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve octanoic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Add DIPEA (1.1 eq) to the solution, followed by the dropwise addition of ethyl chloroformate (1.0 eq).

  • Stir the reaction mixture at 0°C for 1 hour to form the mixed anhydride.

  • Amine Coupling: In a separate flask, suspend dopamine hydrochloride (1.2 eq) in anhydrous DCM and add DIPEA (1.2 eq) to neutralize the hydrochloride salt. Stir for 15 minutes.

  • Slowly add the dopamine solution to the mixed anhydride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-octanoyl dopamine.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 3: Biological Interactions – Pharmacology and Mechanism of Action

N-acylphenethylamines exert their biological effects by interacting with a variety of molecular targets, primarily G protein-coupled receptors (GPCRs) and ion channels. Their pharmacology is complex and often depends on the specific N-acyl chain and the phenethylamine headgroup.

Primary Molecular Targets: CB1 and TRPV1 Receptors

The most well-characterized targets for N-acylphenethylamines, particularly NADA, are the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[4]

  • CB1 Receptor: NADA acts as a potent agonist at the CB1 receptor, which is a key component of the endocannabinoid system involved in regulating neurotransmitter release, pain perception, appetite, and mood.[4]

  • TRPV1 Channel: NADA is also a potent agonist of the TRPV1 channel, a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and capsaicin.[4]

The dual activity of NADA on both CB1 and TRPV1 receptors highlights the intricate nature of its signaling and its potential to modulate a wide range of physiological processes.

G cluster_0 N-Acylphenethylamine Signaling NADA N-Arachidonoyl Dopamine (NADA) CB1 CB1 Receptor NADA->CB1 Agonist TRPV1 TRPV1 Channel NADA->TRPV1 Agonist Gq_11 Gq/11 CB1->Gq_11 Gi_o Gi/o CB1->Gi_o Ca_influx Ca²⁺ Influx TRPV1->Ca_influx PLC PLC Gq_11->PLC AC Adenylyl Cyclase Gi_o->AC Cellular_Response Cellular Response (e.g., Pain, Inflammation) PLC->Cellular_Response cAMP ↓ cAMP AC->cAMP Ca_influx->Cellular_Response cAMP->Cellular_Response

Figure 2: Primary signaling pathways of N-arachidonoyl dopamine.

Emerging Targets: GPR55 and PPARs

Recent research has implicated other receptors in the pharmacological profile of N-acylphenethylamines, expanding their potential biological roles.

  • GPR55: The orphan G protein-coupled receptor GPR55 has been proposed as a novel cannabinoid receptor. Some N-acylphenethylamines may act as ligands for GPR55, although the functional consequences of this interaction are still under investigation.[9][10]

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. There is emerging evidence that some N-acylphenethylamines can modulate PPAR activity, suggesting a role in metabolic and inflammatory diseases.[11][12]

Structure-Activity Relationships (SAR)

The biological activity of N-acylphenethylamines is highly dependent on their chemical structure. Key SAR observations include:

  • Acyl Chain Length and Saturation: The length and degree of unsaturation of the N-acyl chain are critical determinants of activity, particularly at the TRPV1 receptor. For instance, long, unsaturated fatty acid chains, such as in NADA and OLDA, are optimal for TRPV1 agonism, while saturated fatty acid chains, as in PALDA and STERDA, are largely inactive.[5]

  • Phenethylamine Headgroup: Modifications to the phenethylamine moiety, such as substitutions on the phenyl ring, can significantly alter receptor affinity and selectivity.

Section 4: Quantitative Pharmacology

A comprehensive understanding of the pharmacology of N-acylphenethylamines requires quantitative data on their interactions with various molecular targets. The following table summarizes key pharmacological parameters for representative compounds.

CompoundTargetAssay TypeSpeciesKi (nM)EC₅₀ (nM)Reference(s)
N-Arachidonoyl Dopamine (NADA)CB1Radioligand BindingRat43 ± 6[4]
TRPV1Ca²⁺ InfluxHuman35 ± 5[4]
N-Oleoyldopamine (OLDA)CB1Radioligand BindingRat>1000[5]
TRPV1Ca²⁺ InfluxHuman48 ± 7[5]
N-Palmitoyldopamine (PALDA)TRPV1Ca²⁺ InfluxHuman>10000[5]
N-Stearoyl Dopamine (STERDA)TRPV1Ca²⁺ InfluxHuman>10000[5]

Section 5: Analytical Methodologies

The accurate detection and quantification of N-acylphenethylamines in biological matrices are essential for studying their physiological roles and pharmacokinetics. The low endogenous concentrations of these compounds necessitate highly sensitive and selective analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of N-acylphenethylamines due to its high sensitivity, specificity, and ability to quantify multiple analytes simultaneously.[13][14]

G cluster_0 LC-MS/MS Workflow Sample Biological Sample (e.g., Brain Tissue, Plasma) Extraction Extraction (e.g., SPE, LLE) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis MSMS->Data

Figure 3: General workflow for the analysis of N-acylphenethylamines by LC-MS/MS.

Detailed Experimental Protocol: Extraction and Quantification from Brain Tissue

This protocol outlines a general procedure for the extraction and quantification of N-acylphenethylamines from brain tissue using LC-MS/MS.[13][15][16]

Materials:

  • Brain tissue

  • Internal standard (e.g., a deuterated analog of the analyte)

  • Homogenization buffer (e.g., phosphate buffer)

  • Acetonitrile (ACN)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Water

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh a frozen brain tissue sample.

    • Add ice-cold homogenization buffer and the internal standard.

    • Homogenize the tissue using a mechanical homogenizer on ice.

  • Protein Precipitation:

    • Add cold acetonitrile to the homogenate to precipitate proteins.

    • Vortex and centrifuge at high speed at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with an appropriate aqueous solution to remove polar interferences.

    • Elute the analytes with methanol or another suitable organic solvent.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

    • Separate the analytes using a suitable C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid.

    • Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of N-acylphenethylamines, particularly after derivatization to increase their volatility.[17][18] This technique can offer high chromatographic resolution but may require more extensive sample preparation compared to LC-MS/MS.

Conclusion

The discovery of endogenous N-acylphenethylamines has opened up new avenues of research in neuropharmacology and drug discovery. From their initial synthesis as pharmacological tools to their identification as key signaling molecules, our understanding of this compound class continues to evolve. This technical guide provides a comprehensive foundation for researchers, scientists, and drug development professionals to explore the multifaceted world of N-acylphenethylamines, from their chemical synthesis to their complex biological activities. The detailed protocols and in-depth discussions presented herein are intended to facilitate further investigation into the therapeutic potential of these fascinating molecules.

References

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An In-depth Technical Guide to the Homologs and Analogs of 2-chloro-N-(2-phenylethyl)propanamide: Synthesis, Screening, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

2-chloro-N-(2-phenylethyl)propanamide is a chemical entity belonging to the α-haloacetamide class, incorporating the pharmacologically significant phenylethylamine moiety.[1][2] This unique structural combination makes it a compelling starting point for chemical exploration in drug discovery. The phenylethylamine backbone is a well-established pharmacophore found in a multitude of endogenous neurotransmitters and psychoactive compounds, known to interact with a variety of biological targets.[3][4] The presence of a reactive α-chloro group on the propanamide side chain offers a site for further chemical modification, allowing for the generation of a diverse library of analogs.[5]

This technical guide provides a comprehensive exploration of the design, synthesis, and biological evaluation of homologs and analogs of this compound. We will delve into the rationale behind structural modifications, provide detailed experimental protocols for synthesis and pharmacological screening, and analyze the structure-activity relationships (SAR) that govern the biological effects of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.

Core Compound Profile: this compound

Before exploring its derivatives, it is essential to understand the foundational characteristics of the parent compound.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNO[1]
Molecular Weight 211.69 g/mol [1]
IUPAC Name This compound[1]
CAS Number 13156-97-3[1][6]
Physical State Solid (predicted)
Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]

Strategic Design of Homologs and Analogs: A Rationale-Driven Approach

The systematic modification of a lead compound is a cornerstone of medicinal chemistry. The design of homologs and analogs of this compound can be approached through several strategic avenues, each aimed at probing and optimizing its interaction with biological targets.

Homologation: Modifying the Carbon Skeleton

Homologation involves the systematic extension of a carbon chain within the molecule. In the context of our core compound, this can be applied to:

  • The Propanamide Chain: Extending the propanamide to a butanamide, pentanamide, etc. (or shortening it to an acetamide) can alter the spatial relationship between the phenyl ring and the amide functionality. This can influence how the molecule fits into a binding pocket and its overall lipophilicity.

  • The Phenylethyl Linker: Increasing the length of the ethyl linker to a propyl or butyl chain can provide insights into the optimal distance between the aromatic ring and the amide nitrogen for biological activity.

Analog Design: Exploring Functional Group Diversity

The creation of analogs involves more diverse structural modifications beyond simple chain extension. Key areas for modification include:

  • Substitution on the Phenyl Ring: The phenyl ring is a prime target for substitution. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can significantly impact the compound's electronic properties, lipophilicity, and metabolic stability. For instance, halogen or alkyl group substitutions on the phenyl ring of phenethylamines have been shown to positively influence binding affinity to serotonin receptors.[7][8][9]

  • Modification of the Amide Moiety: The secondary amide can be N-alkylated or replaced with other functional groups such as esters or sulfonamides to explore the importance of the hydrogen bond donor and acceptor properties of this group.

  • Varying the α-Halogen: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) can modulate the reactivity of the α-carbon and influence the compound's potential for covalent interactions with biological targets.

  • Constrained Analogs: Introducing cyclic constraints, such as incorporating the ethylamine linker into a ring system, can provide valuable information about the bioactive conformation of the molecule.[10]

The logical flow of this design process can be visualized as follows:

G A Core Scaffold This compound B Homologation (Carbon Chain Extension/Contraction) A->B C Analog Design (Functional Group Modification) A->C H Library of Diverse Analogs B->H D Phenyl Ring Substitution (Electronic & Steric Effects) C->D E Amide Modification (H-Bonding & Stability) C->E F α-Halogen Variation (Reactivity Tuning) C->F G Conformational Restriction (Bioactive Conformation) C->G D->H E->H F->H G->H I Pharmacological Screening H->I J Structure-Activity Relationship (SAR) I->J K Lead Optimization J->K

Caption: A workflow for the rational design and development of analogs.

Synthetic Methodologies: Building the Molecular Library

The synthesis of this compound and its derivatives primarily relies on well-established amide bond formation reactions. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction.

General Synthesis of the Core Compound

The most direct route involves the acylation of 2-phenylethanamine with 2-chloropropanoyl chloride.

G reactant1 2-Phenylethanamine product This compound reactant1->product reactant2 2-Chloropropanoyl chloride reactant2->product reagents Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reagents->product

Caption: General synthetic scheme for the core compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 2-Phenylethanamine

  • 2-Chloropropanoyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethanamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 2-chloropropanoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirring amine solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Justification of Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: 2-Chloropropanoyl chloride is moisture-sensitive and will hydrolyze to the corresponding carboxylic acid. An inert atmosphere and anhydrous solvents prevent this side reaction.

  • Use of a Base: Triethylamine is used to neutralize the hydrochloric acid byproduct of the acylation reaction, driving the reaction to completion.

  • Dropwise Addition at 0 °C: The reaction between an amine and an acyl chloride is often exothermic. Slow addition at a reduced temperature helps to control the reaction rate and minimize the formation of side products.

  • Aqueous Workup: The series of washes removes the triethylamine hydrochloride salt, any unreacted starting materials, and other water-soluble impurities.

Pharmacological Screening: Identifying Biological Activity

Once a library of homologs and analogs has been synthesized, the next critical step is to screen them for biological activity. Based on the known activities of related α-haloacetamides and phenylethylamines, initial screening efforts could logically focus on analgesic and antimicrobial properties.[2]

Workflow for Pharmacological Screening

G A Synthesized Compound Library B Primary Screening (High-Throughput Assays) A->B C Analgesic Screening (e.g., Hot Plate Test) B->C D Antimicrobial Screening (e.g., Broth Microdilution) B->D E Hit Identification (Active Compounds) C->E D->E F Secondary Screening (Dose-Response & Selectivity) E->F G Lead Compound(s) F->G H Mechanism of Action Studies G->H

Caption: A typical workflow for pharmacological screening.

Experimental Protocol: Analgesic Activity Screening (Hot Plate Test)

The hot plate test is a widely used method to assess the central analgesic activity of novel compounds.[2][11][12]

Apparatus and Animals:

  • Hot plate apparatus with a precisely controlled surface temperature.

  • Male Swiss albino mice (20-25 g).

Procedure:

  • Acclimation: Acclimate the mice to the laboratory environment for at least one hour before the experiment.

  • Baseline Measurement: Place each mouse on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5 °C), and record the time until a nociceptive response is observed (e.g., licking of the paws or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test compounds, a vehicle control, and a positive control (e.g., morphine) to different groups of mice, typically via intraperitoneal (i.p.) injection.

  • Post-treatment Measurement: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after compound administration, place the mice back on the hot plate and measure the reaction latency.

  • Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100

Rationale for Protocol Design:

  • Central Analgesic Model: The hot plate test is particularly sensitive to centrally acting analgesics, making it suitable for exploring the potential opioid or other central nervous system-mediated effects of the test compounds.

  • Objective Endpoint: The behavioral endpoint (paw licking or jumping) is a clear and quantifiable measure of nociception.

  • Time-Course Analysis: Measuring the response at multiple time points allows for the determination of the onset and duration of the analgesic effect.

Experimental Protocol: Antimicrobial Activity Screening (Broth Microdilution Assay)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a range of microorganisms.[13][14]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ampicillin)

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compounds in the broth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with vehicle), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Rationale for Protocol Design:

  • Quantitative Results: The broth microdilution method provides a quantitative measure of antimicrobial activity (the MIC), which is essential for comparing the potency of different compounds.

  • High-Throughput Potential: The 96-well plate format allows for the simultaneous testing of multiple compounds and concentrations, making it suitable for screening a library of analogs.

  • Standardized Method: This is a widely accepted and standardized method, ensuring that the results are reproducible and comparable to data from other studies.

Structure-Activity Relationship (SAR) Analysis

The data generated from pharmacological screening is crucial for establishing a structure-activity relationship. By comparing the biological activity of the synthesized homologs and analogs, researchers can deduce the structural features that are critical for potency and selectivity.

Hypothetical SAR for Analgesic Activity:

ModificationPositionObservationImplication
Electron-withdrawing group (e.g., -Cl, -CF₃) para- on phenyl ringIncreased potencyElectronic effects on the aromatic ring may enhance receptor binding.
Electron-donating group (e.g., -OCH₃, -CH₃) para- on phenyl ringDecreased or no change in potencySteric bulk or unfavorable electronic interactions may hinder binding.
Chain extension of propanamide Acyl chainLoss of activityA specific spatial arrangement of the pharmacophoric elements is likely required.
Replacement of -Cl with -F α-positionReduced potencyThe nature of the halogen influences the compound's reactivity and interaction with the target.

These observations can then be used to design a second generation of more potent and selective compounds, guiding the lead optimization process.

Conclusion: A Roadmap for Discovery

This technical guide has provided a comprehensive framework for the exploration of homologs and analogs of this compound. By employing a rational design strategy, efficient synthetic methodologies, and robust pharmacological screening protocols, researchers can systematically probe the chemical space around this versatile scaffold. The elucidation of structure-activity relationships will be paramount in guiding the optimization of lead compounds with therapeutic potential. The journey from a simple starting molecule to a potential drug candidate is complex, but a thorough understanding of the principles outlined in this guide provides a clear roadmap for navigating this challenging and rewarding process.

References

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Methodological & Application

The Versatile Role of 2-Chloro-N-(2-phenylethyl)propanamide in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the synthetic applications of 2-chloro-N-(2-phenylethyl)propanamide. This document is intended for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical protocols. Our focus will be on the strategic utilization of this valuable chemical intermediate, exploring its reactivity, mechanistic pathways, and its role in the construction of complex molecular architectures.

Introduction: Unveiling the Synthetic Potential

This compound is a bifunctional organic molecule characterized by a reactive α-chloro amide moiety and a phenylethyl group. This unique combination makes it a versatile building block in organic synthesis. The presence of the chlorine atom at the α-position to the carbonyl group renders this carbon atom highly susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism. This reactivity allows for the facile introduction of a wide array of functional groups.

The phenylethyl scaffold is a common structural motif in a multitude of biologically active compounds, including pharmaceuticals and natural products. Consequently, derivatives of this compound are of significant interest in medicinal chemistry and drug discovery programs.

This guide will delve into the practical aspects of utilizing this reagent, providing not only step-by-step protocols but also the underlying scientific principles that govern its reactivity.

Core Applications: A Gateway to Molecular Diversity

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. This opens up a vast landscape of synthetic possibilities, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

Nucleophilic Substitution with a Close Analog: A Case Study in the Synthesis of Praziquantel

A compelling example of the synthetic utility of α-chloro-N-phenethyl amides is found in the industrial synthesis of Praziquantel, a crucial anthelmintic drug. While many patented syntheses utilize the closely related 2-chloro-N-phenethylacetamide , the reaction principles are directly applicable to this compound. This multi-step synthesis showcases the role of the chloroamide as a key intermediate for the construction of the pyrazino[2,1-a]isoquinoline core of the drug.[1][2][3]

The general synthetic strategy involves the initial preparation of the chloroamide, followed by a nucleophilic substitution with an amine, cyclization, and subsequent acylation.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of the parent compound and its subsequent use in nucleophilic substitution reactions, drawing upon established methodologies for related α-chloro amides.

Protocol 1: Synthesis of this compound

This protocol describes a standard procedure for the acylation of phenethylamine with 2-chloropropanoyl chloride.

Materials:

  • Phenethylamine

  • 2-Chloropropanoyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve phenethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add 2-chloropropanoyl chloride (1.1 equivalents) dropwise via a dropping funnel over a period of 15-30 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO(_3) solution and brine.

  • Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and dried glassware is crucial to prevent the hydrolysis of the highly reactive 2-chloropropanoyl chloride.

  • Low-Temperature Addition: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermic nature of the acylation reaction and minimize the formation of byproducts.

  • Base: Triethylamine acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the phenethylamine reactant.

  • Aqueous Workup: The washing steps with NaHCO(_3) and brine are essential to remove any unreacted acid chloride, HCl salts, and other water-soluble impurities.

Protocol 2: Nucleophilic Substitution with an Amine Nucleophile

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, etc.)

  • Base (e.g., potassium carbonate, sodium carbonate, or triethylamine)

  • Solvent (e.g., acetonitrile, dimethylformamide (DMF), or ethanol)

  • Sodium iodide (optional, as a catalyst)

  • Standard laboratory glassware for heating under reflux

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), the amine nucleophile (1.2-1.5 equivalents), and the base (1.5-2.0 equivalents) in the chosen solvent.

  • If the reaction is sluggish, a catalytic amount of sodium iodide can be added (Finkelstein reaction conditions to generate the more reactive iodo-intermediate in situ).

  • Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter it off.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by extraction and/or column chromatography to yield the desired N-substituted product.

Data Presentation: Representative Reaction Parameters

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK(_2)CO(_3)Acetonitrile806-8>85
PiperidineNa(_2)CO(_3)DMF1004-6>90
AnilineEt(_3)NEthanol7812-1660-75

Note: The data in this table is illustrative and based on typical reactions of α-chloro amides. Actual results may vary depending on the specific substrates and conditions.

Mechanistic Insights: The S(_N)2 Pathway

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[4]

SN2_Mechanism Reactants Nu:⁻ + H₃C-CH(Cl)-C(=O)NHR TS [Nu···CH(CH₃)(Cl)···C(=O)NHR]‡ Reactants->TS Slower Products Nu-CH(CH₃)-C(=O)NHR + Cl⁻ TS->Products Faster

Caption: Generalized S(_N)2 mechanism for the reaction of this compound with a nucleophile.

In this concerted mechanism, the nucleophile attacks the electrophilic α-carbon from the backside relative to the chlorine leaving group. The bond formation between the nucleophile and the carbon occurs simultaneously with the breaking of the carbon-chlorine bond. The presence of the adjacent carbonyl group can influence the reaction rate through electronic effects.

Visualization of Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of this compound.

workflow cluster_synthesis Synthesis of this compound cluster_functionalization Nucleophilic Substitution start Phenethylamine + 2-Chloropropanoyl chloride reaction1 Acylation (Base, Solvent, 0°C to RT) start->reaction1 workup1 Aqueous Workup & Purification reaction1->workup1 product1 This compound workup1->product1 product1_ref This compound reaction2 Reaction with Nucleophile (Base, Solvent, Heat) product1_ref->reaction2 workup2 Workup & Purification reaction2->workup2 final_product Functionalized Product workup2->final_product

Caption: General workflow for the synthesis and functionalization of this compound.

Conclusion and Future Outlook

This compound stands as a highly valuable and versatile intermediate in the field of organic synthesis. Its predictable reactivity, coupled with the biological relevance of its core structure, makes it an attractive starting material for the development of novel compounds with potential therapeutic applications. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this reagent. As the demand for new and effective pharmaceuticals continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in the future of drug discovery and development.

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Application Note: A Robust HPLC Method for the Quantification and Chiral Separation of 2-chloro-N-(2-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a high-performance liquid chromatography (HPLC) method for the analysis of 2-chloro-N-(2-phenylethyl)propanamide, a key intermediate in pharmaceutical synthesis. A robust reversed-phase HPLC (RP-HPLC) method for quantitative analysis is detailed, along with a systematic approach for the development of a chiral HPLC method for enantiomeric separation. This document provides researchers, scientists, and drug development professionals with a scientifically sound framework, encompassing not just the protocols but also the underlying principles for method optimization and validation in accordance with ICH guidelines.

Introduction

This compound is a chiral amide of significant interest in the pharmaceutical industry, often serving as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). Due to the stereospecific nature of pharmacological activity, the control of enantiomeric purity is a regulatory necessity.[1][2] Therefore, reliable and accurate analytical methods for both the quantification of the compound and the determination of its enantiomeric composition are paramount for quality control and process monitoring.

This guide provides a detailed protocol for a reversed-phase HPLC method optimized for the quantification of this compound. Furthermore, it outlines a strategic approach to developing a chiral separation method, a critical step in ensuring the stereochemical integrity of pharmaceutical intermediates and final products. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind the selection of chromatographic parameters.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for effective HPLC method development.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Structure
Chemical structure of this compound
PubChemGeneral Solubility Soluble in organic solvents like methanol and acetonitrile.General chemical knowledgeChromophoric Properties The presence of the phenyl group suggests UV absorbance.General chemical knowledge

Proposed RP-HPLC Method for Quantification

This section details a starting point for a reversed-phase HPLC method for the accurate quantification of this compound. The selection of a polar-embedded column is a key feature of this method, designed to provide enhanced retention and unique selectivity for this moderately polar amide.[3]

Rationale for Method Design

The choice of a Discovery® RP-Amide C16 column is based on its unique stationary phase, which incorporates a polar amide group. This embedded polar group offers several advantages for analyzing moderately polar compounds like this compound:

  • Enhanced Retention: The amide functionality provides an additional interaction mechanism (hydrogen bonding) beyond the hydrophobic interactions of a standard C18 phase, leading to better retention of polar analytes.[3]

  • Alternative Selectivity: The mixed-mode interactions can lead to a different elution order and improved resolution of the target analyte from potential impurities compared to traditional alkyl phases.[1]

  • Aqueous Compatibility: These columns are compatible with highly aqueous mobile phases, reducing the risk of phase collapse.

The mobile phase, a gradient of acetonitrile and an acidic aqueous buffer, is chosen to ensure good peak shape and efficient elution. The acidic pH suppresses the ionization of any residual silanols on the stationary phase, minimizing peak tailing.[4]

Chromatographic Conditions
ParameterRecommended Condition
HPLC System Standard HPLC with UV or PDA detector
Column Discovery® RP-Amide C16, 15 cm × 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (based on phenylethyl moiety) or scan for λmax
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:Mobile Phase B) to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[5]

HPLC Workflow for Quantification

Caption: Workflow for the quantitative analysis of this compound.

Strategic Approach to Chiral HPLC Method Development

The presence of a chiral center in this compound necessitates the development of a stereoselective method to separate its enantiomers. The most direct and widely used approach for chiral separation is employing a chiral stationary phase (CSP).[6]

Principles of Chiral Recognition on CSPs

Chiral recognition on a CSP is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. For effective separation, there must be a sufficient difference in the stability of these diastereomeric complexes, which arises from a combination of interactions such as:[6]

  • Hydrogen bonding

  • π-π interactions

  • Dipole-dipole interactions

  • Steric hindrance

Recommended Chiral Stationary Phases for Screening

Given the structure of this compound, which contains an amide linkage, a phenyl ring, and a chiral center with a chlorine atom, the following types of CSPs are recommended for initial screening:

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are versatile and widely successful for a broad range of chiral compounds. Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[6]

  • Pirkle-type CSPs: These phases, such as those based on (R,R)-Whelk-O 1, are known for their π-acceptor/π-donor characteristics and are effective for compounds containing aromatic rings.[7]

Protocol for Chiral Method Development
  • Column Screening:

    • Screen the selected CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H, and a Pirkle-type column).

    • Use a simple mobile phase system, typically a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:isopropanol.

    • If no separation is observed, systematically vary the alcohol content (e.g., 80:20, 95:5).

  • Mobile Phase Optimization:

    • Once partial separation is achieved on a particular column, optimize the mobile phase composition to improve resolution (Rs).

    • Alcohol Modifier: The type and concentration of the alcohol can significantly impact selectivity. Compare isopropanol, ethanol, and n-butanol.

    • Additives: For amide compounds, small amounts of an acidic or basic additive can improve peak shape and resolution. For this analyte, start with 0.1% trifluoroacetic acid (TFA) or 0.1% diethylamine (DEA).

  • Temperature Optimization:

    • Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Temperature can affect the kinetics of the diastereomeric interactions and, consequently, the separation.

Chiral Method Development Workflow

Caption: Systematic workflow for chiral HPLC method development.

Method Validation Protocol

Once the HPLC methods are developed, they must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]

Validation Parameters

The following parameters should be evaluated for both the quantitative and chiral methods:

ParameterPurposeTypical Acceptance Criteria (Assay)
Specificity To ensure the method is selective for the analyte in the presence of impurities, degradation products, or the other enantiomer.Peak purity index > 0.999, baseline resolution (Rs > 1.5) from other components.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Range The concentration interval over which the method is precise, accurate, and linear.80-120% of the target concentration.
Accuracy The closeness of the measured value to the true value.98.0% to 102.0% recovery.
Precision The degree of scatter between a series of measurements. Assessed at repeatability and intermediate precision levels.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within defined limits.

For the chiral method, the LOQ for the minor enantiomer in the presence of the major enantiomer is a critical parameter to establish.

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC method for the analysis of this compound. The proposed reversed-phase method using a polar-embedded stationary phase offers a robust starting point for accurate quantification. The strategic approach to chiral method development, based on a systematic screening of suitable chiral stationary phases, provides a high probability of successfully resolving the enantiomers. By following the detailed protocols and understanding the underlying scientific principles, researchers and analytical scientists can develop and validate reliable HPLC methods that meet the stringent requirements of the pharmaceutical industry.

References

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. 2024. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. 2021. [Link]

  • National Center for Biotechnology Information. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. 2013. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. 2024. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. 2020. [Link]

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  • Google Patents.
  • ResearchGate. (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. 2013. [Link]

  • Agilent. HPLC Method Development: Standard Practices and New Columns. 2010. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ResearchGate. UV spectra of amides. [Link]

  • Agilent. Confidently separate challenging polar compounds with a range of selectivity options. [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. 2023. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. 2020. [Link]

  • Obrnuta faza. Retention and Separation of Highly Polar Compounds on a Novel HPLC Phase. [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. 2025. [Link]

  • ResearchGate. Enantiomer separation of phenlypropanol using amide type chiral stationary phases. [Link]

  • PubMed. Solvent induced shifts in the UV spectrum of amides. 2013. [Link]

  • PubMed. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. [Link]

  • SciSpace. Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spra. [Link]

  • ResearchGate. (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. 2008. [Link]

  • ResearchGate. UV-visible spectra of (a) primary amides and (b) secondary amides; (c). [Link]

  • NIST. Phenylethyl Alcohol. [Link]

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Gas chromatography-mass spectrometry (GC-MS) analysis of 2-chloro-N-(2-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive GC-MS Protocol for the Analysis of 2-chloro-N-(2-phenylethyl)propanamide

Abstract

This application note provides a detailed and robust method for the analysis of this compound, a compound of interest in agrochemical and pharmaceutical development, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol herein is designed for researchers, scientists, and quality control professionals, offering a comprehensive workflow from sample preparation to instrumental analysis and data interpretation. We detail a validated methodology employing a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by sensitive and selective quantification using GC-MS. This guide explains the rationale behind critical experimental parameters, ensuring both technical accuracy and practical applicability for the determination of this analyte in a solution-based matrix, such as a reaction mixture or a formulation.

Introduction and Method Principle

This compound belongs to the N-substituted amide class of molecules. This structural motif is common in various biologically active compounds, including herbicides and pharmaceuticals.[1] Accurate and reliable quantification is therefore critical for quality control during synthesis, for assessing purity, and for metabolic or environmental fate studies. Its parent class, chloroacetanilides, are widely used as herbicides, and established analytical methods for these related compounds provide a strong foundation for this protocol.[2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this analysis due to its high separation efficiency, sensitivity, and specificity. The gas chromatograph separates the analyte from other components in the sample based on its volatility and interaction with a stationary phase within a capillary column. The eluting compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the analyte's identity, while the chromatographic peak area allows for precise quantification.

Materials and Reagents

2.1. Apparatus and Consumables

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Autosampler Vials, 2 mL, with caps and septa

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes and disposable tips

  • Vortex mixer

  • Centrifuge tubes (15 mL)

  • Syringe filters, 0.45 µm PTFE

  • Analytical balance

2.2. Chemicals and Standards

  • Analyte: this compound (Reference Standard, >99% purity)

  • Internal Standard (IS): Diisobutyl phthalate or a suitable stable, non-reactive compound not present in the sample. A collaborative study on the related compound propachlor found diisobutyl phthalate to be a suitable internal standard.[5]

  • Solvents (HPLC or GC grade):

    • Ethyl Acetate

    • Acetone

    • Methanol

    • Hexane

  • Reagents:

    • Sodium Chloride (NaCl), analytical grade

    • Anhydrous Sodium Sulfate (Na₂SO₄), analytical grade

    • Deionized Water

Experimental Protocols

This section details the step-by-step procedures for preparing standards, processing samples, and configuring the GC-MS instrument. The causality behind key steps is explained to provide a deeper understanding of the method.

Standard Preparation

Accurate standard preparation is the foundation of reliable quantification.

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with ethyl acetate.

  • Internal Standard Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the internal standard (e.g., diisobutyl phthalate) in ethyl acetate.

  • Working Calibration Standards: Create a series of calibration standards by performing serial dilutions of the primary stock standard. A typical concentration range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL in ethyl acetate.

  • Spiking: Fortify each calibration standard and all samples with the internal standard to a final concentration of 5 µg/mL. The IS corrects for variations in injection volume and potential matrix effects.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for a liquid sample matrix (e.g., an aqueous reaction mixture). For solid samples like soil or food, a more rigorous extraction method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) would be recommended.[6][7][8][9][10][11][12][13]

  • Sample Aliquot: Transfer 5 mL of the liquid sample into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add the internal standard stock solution to achieve a concentration of 5 µg/mL in the final extract.

  • Salting Out: Add ~1 g of NaCl to the tube. This increases the ionic strength of the aqueous phase, driving the organic analyte into the extraction solvent.

  • Extraction: Add 5 mL of ethyl acetate to the tube. Cap tightly and vortex vigorously for 1 minute to ensure thorough mixing and analyte transfer.

  • Phase Separation: Centrifuge the tube at 3500 rpm for 5 minutes to achieve a clean separation of the organic (top) and aqueous (bottom) layers.[12]

  • Collection: Carefully transfer the top organic layer (ethyl acetate) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected extract to remove any residual water, which can interfere with GC analysis.

  • Filtration & Transfer: Filter the dried extract through a 0.45 µm PTFE syringe filter directly into a 2 mL GC vial for analysis.

GC-MS Instrumental Analysis

The following parameters are a robust starting point and should be optimized for the specific instrument in use. The choice of a mid-polarity column like a DB-5ms or equivalent is standard for pesticide and herbicide analysis due to its versatility and inertness.[14]

GC Parameter Setting Rationale
Injection Port Splitless Mode, 250 °CMaximizes analyte transfer to the column for trace-level detection.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 80 °C (hold 1 min)Ensures sharp initial peaks.
Ramp: 15 °C/min to 280 °CProvides good separation of analytes with varying volatilities.
Hold: 5 min at 280 °CEnsures elution of any less volatile compounds.
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)Industry-standard column for robust separation of semi-volatile organic compounds.
Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
MS Parameter Setting Rationale
Ion Source Electron Ionization (EI), 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
Source Temp. 230 °COptimal temperature to maintain ion formation and prevent contamination.
Quadrupole Temp. 150 °CEnsures stable mass filtering.
Acquisition Mode Full Scan (m/z 50-450) & SIMFull Scan for qualitative identification; Selected Ion Monitoring (SIM) for high-sensitivity quantification.

Data Analysis and Quantification

4.1. Analyte Identification Identification is confirmed by a match in both:

  • Retention Time (RT): The sample peak's RT should match that of a known standard within a narrow window (e.g., ±0.1 min).

  • Mass Spectrum: The fragmentation pattern of the sample peak must match the reference spectrum from the standard.

4.2. Expected Mass Spectrum Based on the structure of this compound and fragmentation patterns of related chloroacetanilides, the following key ions are anticipated.[14][15][16]

Ion Type Expected m/z Description
Molecular Ion [M]⁺ 211/213The intact molecule, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
Base Peak 104Loss of the chloropropanamide side chain, resulting in the stable [C₈H₈]⁺ fragment (phenylethyl).
Key Fragments 77, 91, 12077: Phenyl group [C₆H₅]⁺. 91: Tropylium ion [C₇H₇]⁺. 120: Fragment from cleavage alpha to the nitrogen.

These ions should be used for quantification in SIM mode to achieve the lowest detection limits.

Workflow Visualization

The entire analytical process, from sample receipt to final data analysis, is summarized in the following workflow diagram.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Liquid Sample Aliquot Take 5 mL Aliquot Sample->Aliquot Spike_IS Spike with Internal Standard Aliquot->Spike_IS Extract Add Ethyl Acetate & NaCl Vortex 1 min Spike_IS->Extract Centrifuge Centrifuge 5 min @ 3500 rpm Extract->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry with Na₂SO₄ Collect->Dry Filter Filter (0.45 µm) into GC Vial Dry->Filter GCMS GC-MS System Filter->GCMS Standards Prepare Calibration Standards (0.1-25 µg/mL) Spike_Stds Spike Standards with Internal Standard Standards->Spike_Stds Spike_Stds->GCMS Acquire Acquire Data (Full Scan & SIM) GCMS->Acquire Process Process Chromatograms Acquire->Process Identify Identify Peak by RT & Mass Spectrum Process->Identify Calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Process->Calibrate Quantify Quantify Analyte in Sample Identify->Quantify Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the method should be validated for several key parameters. A robust quality control (QC) system is essential for routine analysis.

  • Linearity: A calibration curve should be generated with a correlation coefficient (r²) of >0.995.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision and Accuracy: Assessed by analyzing replicate spiked samples at different concentrations. Precision (as %RSD) should be <15%, and accuracy (as % recovery) should be within 80-120%.

  • Quality Control: Include a method blank, a laboratory control sample (spiked blank), and a sample duplicate with each batch of samples to monitor for contamination, accuracy, and precision over time.[13]

Conclusion

This application note presents a comprehensive and reliable GC-MS method for the determination of this compound. The protocol details every step from sample preparation using a simple and effective liquid-liquid extraction to instrumental analysis and data interpretation. By explaining the scientific rationale behind procedural choices and incorporating principles of method validation and quality control, this guide serves as an authoritative resource for laboratories tasked with the analysis of this and structurally related compounds.

References

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Home of the QuEChERS Method. Available from: [Link]

  • Zimmerman, L. R., Schneider, M. J., & Higgins, C. P. (2005). Development of EPA Method 535 for the Determination of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC International, 88(5), 1461–1471. Available from: [Link]

  • Phenomenex. QuEChERS Method for Pesticide Residue Analysis. (2025-04-01). Available from: [Link]

  • Ramos, F. (2005). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available from: [Link]

  • Pérez-Mayán, L., Ramil, M., Rodríguez, I., & Cela, R. (2020). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 25(15), 3373. Available from: [Link]

  • Waters Corporation. EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Available from: [Link]

  • Oxford Academic. Development of EPA Method 535 for the Determination of Chloroacetanilide and Other Acetamide Herbicide Degradates in DrinkingWater by Solid-Phase Extraction and Liquid Chromatography/TandemMass Spectrometry. (2019-11-21). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4931, Propachlor. Available from: [Link]

  • SPEX SamplePrep. QuEChERS Sample Preparation for GC-MS & LC-MS Analysis. (2020-07-31). YouTube. Available from: [Link]

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  • Conquer Scientific. Enhancing Pesticide Residue Testing Efficiency with GCMS: Tips and Best Practices. (2024-08-26). Available from: [Link]

  • Tomkins, D. F., et al. (1986). Gas Chromatographic Determination of Propachlor in Pesticide Formulations: Collaborative Study. Journal of AOAC INTERNATIONAL, 69(4), 723–725. Available from: [Link]

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  • INCHEM. Propachlor (EHC 147, 1993). Available from: [Link]

  • Hostetler, K. A., & Thurman, E. M. (1997). Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray. USGS Publications Warehouse. Available from: [Link]

  • Restek. Propachlor: CAS # 1918-16-7 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Available from: [Link]

  • ResearchGate. Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. (2025-08-07). Available from: [Link]

  • LabRulez. Analysis of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by LC-MS/MS. Available from: [Link]

  • Rye, R. T. (1970). A Mass Spectral Study of Halogenated N-t-butylacetamides. Concordia University. Available from: [Link]

  • PubMed. Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. (2000). Available from: [Link]

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Application Notes and Protocols for 2-chloro-N-(2-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-chloro-N-(2-phenylethyl)propanamide (CAS No. 13156-97-3). The protocols and recommendations outlined herein are intended for researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to ensure a deep understanding of the safety principles involved, fostering a culture of self-validating laboratory practices. Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of experimental outcomes.

Introduction and Scientific Context

This compound is a halogenated amide with applications as a reagent or intermediate in organic synthesis.[1] Its structure, featuring a reactive chloro- functional group, necessitates careful handling to prevent unintended reactions and ensure user safety. Like other α-chloroacetamides, this compound can act as an alkylating agent, which is the basis for its utility in synthesis but also the source of its primary hazards.[2] Understanding these properties is fundamental to its safe and effective use in a laboratory setting. This guide provides the necessary framework for managing this chemical from receipt to disposal.

Compound Identification and Properties

A clear identification of the compound is the first step in any safety protocol. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 13156-97-3[3][4]
Molecular Formula C₁₁H₁₄ClNO[3][4]
Molecular Weight 211.69 g/mol [3]
Appearance Solid (form may vary)N/A
Boiling Point 381.1 °C at 760 mmHg[4]
Flash Point 184.3 °C[4]
Density 1.117 g/cm³[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[3] The Globally Harmonized System (GHS) classification provides a universal understanding of its potential dangers.

  • Pictogram:

  • Signal Word: Warning [3]

Hazard Statements:

  • H302: Harmful if swallowed.[3][5]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Expert Insight: The primary hazards stem from its alkylating nature. The α-chloro group makes the adjacent carbon electrophilic, allowing it to react with nucleophiles such as sulfhydryl groups in proteins. This reactivity is responsible for the observed skin and eye irritation. Inhalation can lead to similar irritation of the respiratory tract lining.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling, supported by appropriate engineering controls and PPE, is essential. The following workflow illustrates the core safety principles from pre-handling to post-handling procedures.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep_sds Review SDS & Protocol prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_setup Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound in Hood prep_setup->handle_weigh Proceed when ready handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve clean_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->clean_decontaminate Experiment complete clean_dispose Dispose of Waste clean_decontaminate->clean_dispose clean_remove_ppe Doff PPE Correctly clean_dispose->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: Safe Handling Workflow for this compound.

Engineering Controls
  • Fume Hood: All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood. This is the primary defense against respiratory exposure.

  • Safety Shower & Eyewash Station: Ensure unobstructed access to a safety shower and eyewash station. Familiarize yourself with their operation before beginning work.[6][7]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing skin, eye, and respiratory contact.

Body PartEquipmentStandard/SpecificationCausality and Rationale
Eyes/Face Safety glasses with side shields or chemical safety goggles.NIOSH (US) or EN 166 (EU) approved.[8][9]Prevents eye irritation from airborne dust or splashes.[3]
Skin/Hands Chemical-resistant gloves (Nitrile rubber recommended).Europe EN 374, US F739.[9]Protects against skin irritation.[3] Gloves must be inspected for tears before use and removed properly to avoid contaminating other surfaces.[7]
Body Laboratory coat, fully buttoned.N/AProtects skin and personal clothing from contamination.[10]
Respiratory Not required if used within a fume hood. If dust is generated outside a hood, a NIOSH-approved respirator is necessary.[9][11]OSHA 29 CFR 1910.134.[9]Prevents respiratory tract irritation.[3]

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperature is typically room temperature, but always consult the supplier's specific recommendations.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents.[5] The rationale is that oxidizing agents can potentially react with the amide or other parts of the molecule, leading to uncontrolled reactions or degradation.

  • Stability: The compound is stable under recommended storage conditions.[5] Avoid exposure to high heat, as this can cause decomposition and the formation of toxic gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[11]

Experimental Protocols

Protocol for Weighing and Preparing a Stock Solution
  • Preparation: Before retrieving the compound from storage, ensure your fume hood is on and the sash is at the appropriate height. Don all required PPE as detailed in section 4.2.

  • Equilibration: If the compound has been stored refrigerated, allow the sealed container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which could compromise the compound's integrity.

  • Weighing: Perform all weighing operations on a tared weigh boat inside the chemical fume hood to contain any dust.[11] Use spatulas and tools dedicated to this compound or clean them thoroughly after use.

  • Dissolution: Place the weigh boat containing the compound into your receiving flask. Add the desired solvent slowly to dissolve the compound directly in the flask, minimizing the need to transfer the solid and reducing the risk of spills.

  • Cleanup: Immediately after use, decontaminate the spatula and weighing area. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

Protocol for Accidental Spills
  • Evacuate: If a significant spill occurs, evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to control vapor and dust.

  • Contain: For small dry spills, carefully sweep up the material without creating dust and place it into a sealed container for disposal.[11] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Absorb: For solutions, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect and Dispose: Once absorbed, collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[11]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

First Aid Measures

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or physician.[5][8]

  • If on Skin: Take off contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[6]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][8]

  • If in Eyes: Rinse cautiously with pure water for at least 15 minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

Disposal Procedures

All waste containing this compound, whether in solid or solution form, must be treated as hazardous waste.

  • Waste Collection: Collect waste in designated, clearly labeled, and sealed containers. Do not mix with incompatible waste streams.

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Harmful).

  • Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. Consult with your institution's Environmental Health & Safety (EHS) department for specific procedures.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Eurofins. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(1-phenylethyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Geneva. (n.d.). Safety in the laboratory. Retrieved from [Link]

  • Harvey Mudd College. (2015). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H14ClNO). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-N-phenethylacetamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(2-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-N-(2-phenylethyl)propanamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your synthesis.

The synthesis of this compound is a fundamental reaction, typically achieved through the acylation of phenethylamine with 2-chloropropionyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a cornerstone of amide synthesis.[1][2] While straightforward in principle, achieving high yields and purity can be challenging. This guide will address common pitfalls and provide solutions grounded in chemical principles.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution, where the amine group of phenethylamine attacks the carbonyl carbon of 2-chloropropionyl chloride.[3] The reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[4][5]

ReactionMechanism phenethylamine Phenethylamine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate phenethylamine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride 2-Chloropropionyl Chloride (Electrophile) acyl_chloride->tetrahedral_intermediate base Base (e.g., Triethylamine) final_product This compound base->final_product base_hcl Base-HCl Salt base->base_hcl protonated_amide Protonated Amide tetrahedral_intermediate->protonated_amide Chloride leaves protonated_amide->final_product Deprotonation hcl HCl hcl->base_hcl

Caption: Mechanism of this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or no product at all. What are the likely causes and how can I fix this?

Answer: Low or non-existent yield is a frequent issue that can often be traced back to several key factors:

  • Protonation of the Amine: The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[5] This acid will react with the unreacted phenethylamine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the 2-chloropropionyl chloride, thus stopping the reaction and reducing the yield.[4]

    • Solution: Incorporate a base into your reaction mixture to neutralize the HCl as it forms. A tertiary amine base like triethylamine (TEA) or pyridine is a common choice.[6] Using a slight excess (1.1-1.5 equivalents) of the base is often recommended to ensure complete neutralization.[4] Alternatively, Schotten-Baumann conditions, which utilize a biphasic system with an aqueous base like sodium hydroxide, can be employed.[1][3]

  • Poor Quality of Reagents: 2-chloropropionyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture, which will convert it to the unreactive carboxylic acid. Similarly, the phenethylamine starting material may be of low purity.[4]

    • Solution: Always use fresh or purified reagents. Ensure that all glassware is thoroughly oven-dried before use. Anhydrous solvents are also crucial to prevent the hydrolysis of the acyl chloride.[4]

  • Inadequate Temperature Control: While the initial addition of the highly reactive 2-chloropropionyl chloride should be performed at a low temperature (0-5 °C) to manage the exothermic nature of the reaction, maintaining too low a temperature throughout may result in a very slow reaction rate.[4]

    • Solution: After the dropwise addition of the acyl chloride at a low temperature, allow the reaction mixture to warm to room temperature to ensure it proceeds to completion.[4] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is highly recommended.[4]

  • Incorrect Stoichiometry: The molar ratios of the reactants are critical for maximizing yield.

    • Solution: Carefully measure your reactants. Using a slight excess of the 2-chloropropionyl chloride (e.g., 1.05-1.1 equivalents) can help ensure that all of the more valuable phenethylamine is consumed.[4]

Issue 2: Presence of Impurities in the Final Product

Question: I've obtained my product, but it appears to be impure. What are the common impurities and how can I avoid them?

Answer: Impurities can complicate purification and reduce the overall yield of the desired product. Here are some common culprits:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted phenethylamine and potentially 2-chloropropionyl chloride (or its hydrolysis product) in your crude product.

    • Solution: Monitor the reaction progress with TLC to confirm the disappearance of the starting materials before beginning the workup.[4]

  • Formation of a Di-acylated Byproduct: While less common, it is possible for a second acylation to occur on the nitrogen of the newly formed amide.

    • Solution: This can be minimized by the slow, dropwise addition of the 2-chloropropionyl chloride to the solution of phenethylamine at a low temperature. This ensures that the acyl chloride is more likely to react with the primary amine rather than the less nucleophilic amide product.[4]

  • Hydrolysis of 2-chloropropionyl chloride: As mentioned previously, the presence of water will lead to the formation of 2-chloropropionic acid.

    • Solution: Use anhydrous solvents and thoroughly dried glassware to minimize moisture in the reaction.[4]

Issue 3: Difficulty in Product Purification by Recrystallization

Question: I am having trouble purifying my crude this compound by recrystallization. What could be going wrong?

Answer: Recrystallization is a powerful purification technique, but it can present its own set of challenges.

  • Product "Oiling Out": Instead of forming crystals, your product may separate from the solvent as an oil. This typically happens when the solute comes out of the solution at a temperature above its melting point.[7]

    • Solution: If an oil forms, try reheating the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool more slowly.[7]

  • Low Recrystallization Yield: A significant loss of product during recrystallization can be disheartening.

    • Solution: This is often due to using too much solvent, which keeps a larger amount of your product dissolved in the mother liquor.[7] Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Also, ensure the solution is sufficiently cooled, perhaps in an ice bath, to maximize crystal formation.[7]

  • Impure Final Product: Even after recrystallization, the product may still be impure.

    • Solution: Rapid cooling can trap impurities within the crystal lattice.[7] Allow the solution to cool slowly and without disturbance to promote the formation of pure crystals. Additionally, the chosen recrystallization solvent may not be effective at leaving the specific impurities behind in the solution. You may need to experiment with different solvents or solvent pairs.[7]

Key Experimental Protocol

The following is a generalized, detailed protocol for the synthesis of this compound.

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve phenethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[4]

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.[4]

  • Addition of Acyl Chloride: Add 2-chloropropionyl chloride (1.1 equivalents) dropwise to the cooled solution over 15-30 minutes. It is crucial to maintain the temperature below 10 °C during this addition.[4]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.[4]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the phenethylamine starting material is no longer visible.[4]

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.[4]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.[6]

Data Presentation: Impact of Reaction Parameters

The following table summarizes how different reaction parameters can influence the outcome of the synthesis, based on general principles of amide formation.

ParameterCondition ACondition BExpected OutcomeRationale
Base No Base1.2 eq. TriethylamineHigher yield with Condition B.The base neutralizes the HCl byproduct, preventing the protonation and deactivation of the phenethylamine nucleophile.[5]
Temperature Addition at 25°CAddition at 0-5°CBetter control and potentially higher purity with Condition B.The reaction is exothermic; low-temperature addition minimizes side reactions and potential degradation of reactants or products.[4]
Solvent Dichloromethane (DCM)AcetonitrileDCM is generally a good choice.Reactant solubility and the solvent's ability to facilitate the reaction are key. DCM and THF are often suitable for this type of reaction.[4]
Stoichiometry 1:1 (Amine:Acyl Chloride)1:1.1 (Amine:Acyl Chloride)Higher conversion of the amine with Condition B.A slight excess of the acyl chloride ensures the complete consumption of the phenethylamine.[4]

Visual Workflow for Troubleshooting

TroubleshootingWorkflow start Low Yield Issue check_base Was a base used? start->check_base check_reagents Are reagents fresh & anhydrous? check_base->check_reagents Yes add_base Add 1.1-1.5 eq. of base (e.g., Triethylamine) check_base->add_base No check_temp Was temperature controlled? check_reagents->check_temp Yes use_fresh_reagents Use fresh/purified reagents and anhydrous solvent check_reagents->use_fresh_reagents No check_monitoring Was reaction monitored (TLC)? check_temp->check_monitoring Yes control_temp Add acyl chloride at 0-5°C, then warm to RT check_temp->control_temp No monitor_reaction Monitor until starting material is consumed check_monitoring->monitor_reaction No re_run Re-run experiment with optimized conditions check_monitoring->re_run Yes add_base->re_run use_fresh_reagents->re_run control_temp->re_run monitor_reaction->re_run

Sources

Troubleshooting 2-chloro-N-(2-phenylethyl)propanamide degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-N-(2-phenylethyl)propanamide (CAS 13156-97-3). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential degradation issues encountered during experimentation. As a chloroacetamide derivative, this compound's stability is influenced by several factors including pH, light, and temperature. This resource provides in-depth, experience-driven answers to common problems, detailed protocols, and a foundational understanding of the molecule's degradation pathways.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work. Each issue is presented in a question-and-answer format, focusing on root cause analysis and providing actionable solutions.

Question 1: I'm observing a new, more polar peak in my Reverse-Phase HPLC (RP-HPLC) analysis after preparing my sample in a slightly basic aqueous buffer (pH > 7.5). What is this impurity?

Answer: The new, more polar peak is most likely 2-hydroxy-N-(2-phenylethyl)propanamide . The α-chloro amide functional group in your compound is highly susceptible to base-catalyzed hydrolysis.[1][2]

  • Causality: Under basic conditions, the primary degradation mechanism is a bimolecular nucleophilic substitution (SN2) reaction. A hydroxide ion (OH⁻) from the buffer acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This displaces the chloride ion and results in the formation of a hydroxyl group, a more polar functional group that elutes earlier in RP-HPLC.[3][4] In some cases, strong basic conditions can also lead to cleavage of the amide bond itself, though SN2 substitution is typically the predominant pathway for most chloroacetamides.[1][3]

  • Troubleshooting & Validation:

    • pH Control: Immediately adjust your experimental workflow to use buffers at a neutral or slightly acidic pH (pH 6.0-7.0), where chloroacetamides exhibit greater stability.[5]

    • Forced Degradation Confirmation: To confirm the identity of the peak, perform a small-scale forced degradation study. Briefly expose a sample of your compound to a dilute basic solution (e.g., 0.01 M NaOH) for a short period (e.g., 1-2 hours) at room temperature. Analyze this "stressed" sample by HPLC. The peak corresponding to the unknown impurity should significantly increase in area.

    • LC-MS Analysis: If available, analyze the degraded sample using LC-MS. The hydroxylated product will have a molecular weight of 193.24 g/mol (C₁₁H₁₅NO₂), corresponding to the substitution of Cl (35.45 u) with OH (17.01 u).

Question 2: My solid compound has developed a yellowish tint after being stored on the lab bench for several weeks, and I'm seeing multiple new peaks in my chromatogram. What's happening?

Answer: The yellow discoloration and appearance of multiple degradation products suggest that your compound has undergone photodegradation . Chloroacetamide compounds can be sensitive to UV radiation from ambient or direct light.[6][7]

  • Causality: Exposure to light, particularly UV wavelengths, can initiate free-radical reactions. The primary transformation reactions observed for similar chloroacetamides include dechlorination, mono- and multi-hydroxylation on the aromatic ring, and cyclization reactions.[6][8] This complex mixture of photoproducts often results in a discolored appearance and a complex chromatographic profile. It is critical to note that these photodegradation products may be as toxic, or even more toxic, than the parent compound.[6][8]

  • Troubleshooting & Validation:

    • Proper Storage: Always store solid this compound and its solutions protected from light. Use amber vials or wrap containers in aluminum foil. Store in a cool, dry place as recommended, typically at 2-8°C.[9][10]

    • Photostability Test (ICH Q1B): To confirm light sensitivity, perform a controlled photostability test. Expose a solid sample and a solution of your compound to a calibrated light source (as per ICH Q1B guidelines).[11] A control sample should be kept in the dark under the same temperature conditions. A comparison of the "light-exposed" vs. "dark" samples will definitively show the extent of photodegradation.

    • Purity Check: Before use in critical experiments, always re-analyze the purity of any material that has been stored for an extended period or may have been exposed to light.

Question 3: I ran a reaction at an elevated temperature (e.g., >80°C) and my yield of the desired product is low, with evidence of compound decomposition. What is the likely cause?

Answer: You are likely observing thermal degradation . Chloroacetamide compounds can decompose upon heating, leading to the formation of toxic and reactive byproducts.[10][12]

  • Causality: Thermal decomposition can break down the molecule, potentially forming hazardous gases such as hydrogen chloride (HCl), carbon monoxide (CO), and nitrogen oxides (NOx).[5][10] This not only reduces the integrity and yield of your target molecule but also poses a safety risk. While specific decomposition temperatures for this exact molecule are not widely published, related compounds show significant decomposition at elevated temperatures.[5]

  • Troubleshooting & Validation:

    • Reaction Temperature: If possible, modify your experimental protocol to use lower reaction temperatures. Explore alternative catalysts, solvents, or longer reaction times at milder temperatures.

    • Inert Atmosphere: When heating is unavoidable, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This can help mitigate oxidative degradation pathways that may be accelerated at higher temperatures.

    • Thermal Analysis: If this compound is central to your research, consider performing a thermogravimetric analysis (TGA) to determine its precise decomposition temperature and thermal stability profile. This provides empirical data to guide the selection of safe operating temperatures.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?

The three primary degradation pathways are hydrolysis, photolysis, and thermolysis.

  • Hydrolysis: This is highly pH-dependent.

    • Acid-Catalyzed: Under strong acidic conditions, cleavage of the amide bond can occur.[2][4]

    • Base-Catalyzed: This is often the most significant pathway in aqueous solutions, proceeding via an SN2 reaction to replace the chlorine with a hydroxyl group.[1][3]

  • Photolysis: Exposure to UV light can cause dechlorination and the formation of various hydroxylated and cyclized byproducts.[6]

  • Thermolysis: High temperatures can cause the molecule to decompose, breaking it down into smaller, potentially hazardous gaseous products.[10]

Below is a diagram illustrating the major chemical degradation pathways.

G cluster_main This compound cluster_products Degradation Products parent Parent Compound C₁₁H₁₄ClNO hydrolysis_prod Hydrolysis Product 2-hydroxy-N-(2-phenylethyl)propanamide parent->hydrolysis_prod  Hydrolysis  (e.g., Basic pH) photo_prods Photodegradation Products (Dechlorinated, Hydroxylated, etc.) parent->photo_prods  Photolysis  (UV Light)

Caption: Major degradation pathways for the parent compound.

Q2: What are the ideal storage conditions for this compound?

To ensure long-term stability, store this compound under the following conditions:

  • Temperature: 2-8°C.[9]

  • Atmosphere: In a tightly sealed container, preferably under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Light: Protected from light using amber glass vials or by wrapping the container.[6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[10][12]

Q3: What analytical method is best for assessing the purity and stability of this compound?

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and reliable technique.

  • Why it works: This method can separate the parent compound from its more polar (e.g., hydrolyzed) and potentially less polar degradation products. A method is considered "stability-indicating" if it can resolve all significant degradation products from the parent peak and from each other.[13][14]

  • Validation: To validate the method, a forced degradation study is essential.[15] This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate degradation products and prove the method can detect them.[16]

Key Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is used to investigate potential degradation pathways and to validate that your analytical method is stability-indicating.[14][15]

Objective: To generate likely degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial. Include a control vial (1 mL stock + 1 mL water).

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: 6% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source providing an overall illumination of ≥1.2 million lux hours (as per ICH Q1B guidelines).[11]

  • Neutralization (for Hydrolysis Samples): Before analysis, neutralize the acid- and base-stressed samples to ~pH 7 with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by your HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the formation of new peaks and a decrease in the area of the parent peak. Aim for 5-20% degradation for optimal results.[16]

Data Summary Table:

Stress ConditionExpected Primary Degradation PathwayPotential Major Degradant(s)
0.1 M HCl, 60°CAcid-catalyzed hydrolysisAmide cleavage products[4]
0.1 M NaOH, RTBase-catalyzed hydrolysis (SN2)2-hydroxy-N-(2-phenylethyl)propanamide[1]
6% H₂O₂, RTOxidationN-oxides, aromatic hydroxylation products[17][18]
80°C HeatThermolysisVarious decomposition products[10]
Light (ICH Q1B)PhotolysisDechlorinated/hydroxylated products[6]
Protocol 2: RP-HPLC Method for Purity Analysis

This protocol provides a starting point for a stability-indicating HPLC method. It may require optimization for your specific instrumentation and application.

Objective: To determine the purity of this compound and quantify its degradation products.

Methodology:

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% B to 90% B over 15 min, hold 5 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection (UV) 210 nm or 254 nm (scan for optimal wavelength)
Sample Prep Dissolve sample in Mobile Phase A/B (50:50) to ~0.5 mg/mL

Workflow Diagram for Method Development & Validation

G cluster_dev Method Development cluster_val Method Validation start Define Analytical Target Profile select_col Select Column & Initial Conditions start->select_col optimize Optimize Gradient, Flow Rate, Temp select_col->optimize force_deg Perform Forced Degradation Study (Protocol 1) optimize->force_deg Initial Method Ready specificity Assess Specificity & Peak Purity force_deg->specificity linearity Check Linearity, Accuracy, Precision specificity->linearity validated Validated Stability- Indicating Method linearity->validated

Caption: Workflow for creating a stability-indicating method.

References
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. American Chemical Society. [Link]

  • Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. PubMed. [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. FAO AGRIS. [Link]

  • ICSC 0640 - 2-CHLOROACETAMIDE. INCHEM. [Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications. [Link]

  • Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. ScienceDirect. [Link]

  • Characterization of Thermal and Physical properties of Biofield Treated Acrylamide and 2-Chloroacetamide. ResearchGate. [Link]

  • Forced Degradation Studies Research Articles. R Discovery. [Link]

  • Neutral chloroacetamide herbicide degradates and related compounds in Midwestern United States drinking water sources. PubMed. [Link]

  • Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A. MDPI. [Link]

  • Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay. PubMed. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. HAL Open Science. [Link]

  • 2-Chloroacetamide Safety Data Sheet. EurofinsUS.com. [Link]

  • This compound | C11H14ClNO. PubChem. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for a Novel Pyrazolone-Based Compound. University of Pretoria. [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. PMC - PubMed Central. [Link]

  • Chloroacetamide | ClCH2CONH2. PubChem. [Link]

  • Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate. [Link]

  • Chloroacetamide. Wikipedia. [Link]

  • 2-Chloro-N-(1-Phenethylpiperidin-4-yl)-N-phenylpropanamide. PubChem. [Link]

  • Degradation pathway of 2-chloroethanol in Pseudomonas stutzeri strain JJ under denitrifying conditions. PubMed. [Link]

  • Degradation of immediate precursors of fentanyl and fentalogs. PMC - NIH. [Link]

  • Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. PubMed. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

  • Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. CFSRE. [Link]

  • VARIABLE CODEBOOK Fentanyl and Fentanyl Analogues: Federal Trends and Trafficking Patterns FISCAL YEAR 2019. United States Sentencing Commission. [Link]

  • High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Academic Journals. [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-N-(2-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-chloro-N-(2-phenylethyl)propanamide. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific amide synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve high-yield, high-purity outcomes.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound typically involves the acylation of 2-phenylethylamine with 2-chloropropionyl chloride. This reaction, often performed under Schotten-Baumann conditions, is robust but can present several challenges.[1][2] This section addresses the most common issues encountered during this synthesis.

Issue 1: Low or No Product Yield

A low or nonexistent yield of the desired amide is one of the most frequent problems. The root causes often stem from issues with reagents, reaction conditions, or competing side reactions.

Possible Causes & Solutions:

  • Degradation of 2-Chloropropionyl Chloride: This acyl chloride is highly reactive and susceptible to hydrolysis.[3] Exposure to atmospheric moisture can convert it to the unreactive 2-chloropropionic acid.

    • Solution: Always use freshly distilled or a newly opened bottle of 2-chloropropionyl chloride. Handle the reagent under anhydrous conditions, for instance, using a nitrogen or argon atmosphere.

  • Amine Protonation: The reaction generates hydrochloric acid (HCl) as a byproduct.[4] This acid will react with the unreacted 2-phenylethylamine, forming the ammonium salt which is no longer nucleophilic and cannot react with the acyl chloride.[5][6]

    • Solution: The inclusion of a base is crucial to neutralize the HCl as it forms.[4][7] Typically, an aqueous solution of a base like sodium hydroxide (NaOH) is used in a biphasic system (e.g., dichloromethane and water).[1][2] At least one equivalent of the base is necessary, though using a slight excess (1.1 to 2.0 equivalents) is common practice.[8][9]

  • Inefficient Mixing in Biphasic Systems: For the reaction to proceed efficiently in a two-phase system, the reactants in the organic phase (amine and acyl chloride) must come into contact with the base in the aqueous phase.[10]

    • Solution: Vigorous stirring is essential to maximize the interfacial area between the two phases, promoting efficient reaction. A stirring rate of over 1000 rpm is recommended.[9]

  • Suboptimal Temperature: The reaction between acyl chlorides and amines is generally exothermic.[] While some heat may be necessary for less reactive substrates, excessive temperatures can promote side reactions.

    • Solution: The reaction is typically carried out at a low temperature, often starting at 0 °C in an ice bath, and then allowing it to warm to room temperature.[10]

Issue 2: Presence of Significant Impurities in the Crude Product

Even with a reasonable yield, the purity of the crude product can be a concern. Identifying the nature of the impurities is key to resolving the issue.

Possible Causes & Solutions:

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

    • Solution: To drive the reaction to completion, consider using a slight excess of one of the reactants. Given that 2-phenylethylamine is generally less expensive and easier to remove during workup, using a small excess (e.g., 1.1 equivalents) can be beneficial.

  • Formation of Benzoic Acid from Acyl Chloride Hydrolysis: If the 2-chloropropionyl chloride is added too quickly or if mixing is inefficient, it can react with the aqueous base and hydrolyze.[10]

    • Solution: Add the 2-chloropropionyl chloride dropwise to the reaction mixture with vigorous stirring.[9] This ensures that it reacts primarily with the amine rather than the hydroxide ions.

  • Side-Reactions Involving the Phenyl Group: While less common under standard Schotten-Baumann conditions, the possibility of Friedel-Crafts acylation of the aromatic ring on a separate molecule of phenylethylamine exists, especially if a Lewis acid is inadvertently present.[12][13]

    • Solution: Ensure that the reaction is free from Lewis acid contaminants. The use of a biphasic system with an aqueous base generally suppresses this side reaction.

Issue 3: Difficulties in Product Purification

Isolating the pure this compound from the reaction mixture can sometimes be challenging.

Possible Causes & Solutions:

  • Product and Impurities with Similar Polarities: This can make separation by column chromatography difficult.

    • Solution: Recrystallization is often an effective purification method for this compound.[14] A careful selection of the recrystallization solvent is critical. Test a range of solvents to find one in which the product is soluble when hot but sparingly soluble at cold temperatures, while the impurities remain soluble.[14]

  • "Oiling Out" During Recrystallization: The compound may separate from the solution as an oil rather than forming crystals, which can trap impurities.[14]

    • Solution: This typically happens if the solution is supersaturated or cools too quickly. Try reheating the solution, adding a small amount of additional solvent to reduce saturation, and allowing it to cool more slowly.[14]

Frequently Asked Questions (FAQs)

Reaction Mechanism and Conditions

Q1: What is the underlying mechanism of this reaction?

The synthesis of this compound from 2-chloropropionyl chloride and 2-phenylethylamine is a nucleophilic acyl substitution reaction.[15] The reaction is typically performed under Schotten-Baumann conditions, which involves a two-phase solvent system (an organic solvent and water) with a base.[1][2] The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion. The base in the aqueous phase neutralizes the hydrochloric acid that is formed, preventing the protonation of the starting amine.[4][7]

Q2: Why is a biphasic solvent system often used?

A two-phase system, such as dichloromethane and water, is advantageous for several reasons. The starting materials and the final amide product are typically more soluble in the organic phase, while the base (like NaOH) and the HCl byproduct (as a salt) reside in the aqueous phase.[1][2] This separation facilitates the reaction by continuously removing the acidic byproduct from the organic phase, thus driving the equilibrium towards product formation.[4]

Q3: What is the optimal stoichiometry of the reactants?

Ideally, a 1:1 molar ratio of the amine and the acyl chloride is used. However, to ensure the complete consumption of the more valuable reagent, a slight excess of the other can be employed. It is common to use a slight excess of the amine. A molar ratio of 1.1:1 (amine to acyl chloride) is a good starting point. At least one equivalent of a base is required to neutralize the HCl byproduct.[8]

Reagent Selection and Handling

Q4: Can I use a different base instead of sodium hydroxide?

Yes, other bases can be used. Organic bases like triethylamine or pyridine can be employed, often in a single-phase organic solvent system.[][16] However, aqueous inorganic bases like sodium hydroxide or potassium carbonate are often preferred for their low cost and the ease of separation during the workup.[] When using an organic base, at least two equivalents are needed: one to neutralize the HCl and one to act as a base catalyst.

Q5: How critical is the purity of the starting materials?

The purity of the starting materials is very important. Impurities in the 2-phenylethylamine can lead to side products. As mentioned, the 2-chloropropionyl chloride is moisture-sensitive, and its purity should be confirmed if it has been stored for a long time.[3] Using freshly purified or high-purity reagents is always recommended for the best results.[10]

Analysis and Purification

Q6: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. The reaction is considered complete when the limiting reactant spot is no longer visible on the TLC plate. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.[17]

Q7: What is the best method for purifying the final product?

For this compound, which is typically a solid at room temperature, recrystallization is often the most effective purification technique.[14] If recrystallization does not provide the desired purity, column chromatography on silica gel can be used.

Experimental Protocols & Data

Table 1: Recommended Reaction Solvents and Bases
Organic SolventAqueous BaseBase TypeKey Considerations
Dichloromethane (DCM)Sodium Hydroxide (NaOH)InorganicStandard biphasic system, good for general use.[1][2]
Diethyl EtherPotassium Carbonate (K₂CO₃)InorganicAnother common biphasic system.[1][]
Tetrahydrofuran (THF)Triethylamine (Et₃N)OrganicHomogeneous reaction, requires careful removal of triethylammonium salt.[16]
ToluenePyridineOrganicHomogeneous, pyridine can also act as a nucleophilic catalyst.[7][18]
Protocol 1: General Procedure for the Synthesis of this compound
  • Dissolution of Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylethylamine (1.0 equivalent) in dichloromethane (DCM).

  • Addition of Aqueous Base: To the stirred solution, add an aqueous solution of sodium hydroxide (1.1 to 2.0 equivalents, e.g., 10% w/v).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add 2-chloropropionyl chloride (1.05 equivalents) dropwise to the vigorously stirred mixture over 15-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane).[14]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_solutions Solutions Start Low Yield or No Product CheckReagents Check Reagent Quality (Fresh Acyl Chloride?) Start->CheckReagents CheckConditions Review Reaction Conditions (Base, Temp, Stirring) Start->CheckConditions ImpurityIssue Significant Impurities Present CheckReagents->ImpurityIssue Reagents OK Sol_Reagent Use Anhydrous/Fresh Reagents CheckReagents->Sol_Reagent Degraded CheckConditions->ImpurityIssue Conditions OK Sol_Conditions Add Base, Control Temp, Increase Stirring CheckConditions->Sol_Conditions Suboptimal AnalyzeCrude Analyze Crude Product (TLC, NMR, LC-MS) ImpurityIssue->AnalyzeCrude PurificationProblem Purification Difficulties AnalyzeCrude->PurificationProblem Impurities Identified Sol_Impurity Adjust Stoichiometry, Slow Addition of Acyl Chloride AnalyzeCrude->Sol_Impurity Side Products or Unreacted Materials Recrystallization Optimize Recrystallization (Solvent, Cooling Rate) PurificationProblem->Recrystallization Sol_Purification Screen Solvents, Consider Chromatography Recrystallization->Sol_Purification Oiling Out or Poor Separation

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses & FAQs. [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • L.S. College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. [Link]

  • ResearchGate. (2025, October). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. [Link]

  • Wikipedia. 2-Chloropropionic acid. [Link]

  • ResearchGate. Solvent effect on Ni-nanoparticles catalyzed acetylation of amine and thiols at room temperature. [Link]

  • The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Organic Chemistry. [Link]

  • ResearchGate. Fig. 2 A detailed study on the effect of different solvents and bases... [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. [Link]

  • R Discovery. (2020, December 23). Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Chemguide. the preparation of amides. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ARKIVOC. [Link]

  • ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Google Patents. (2013). CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride.
  • Reddit. (2022, March 24). amide coupling help. [Link]

  • Google Patents. (2007). Method for preparing 2-chloropropionyl chloride with high optical activity.
  • Chemistry Education. Synthesis and analysis of amides. [Link]

  • National Institutes of Health. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]

  • Indian Academy of Sciences. A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. [Link]

  • ResearchGate. The best reaction conditions for the N-acylation of various sulfonamides. [Link]

  • Patsnap. (2011). Method for preparing 2-chloropropionyl chloride with high optical activity. [Link]

  • PubChem. This compound. [Link]

  • June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. [Link]

  • Google Patents. (2013). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • Reddit. (2025, October 27). Acylation with chloroacetyl chloride. [Link]

  • Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Journal of Chemical Education. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-chloro-N-(2-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-chloro-N-(2-phenylethyl)propanamide in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively. The methodologies described herein are grounded in established principles of medicinal chemistry and formulation science to ensure technical accuracy and experimental success.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides direct answers and protocols for common solubility problems encountered with this compound.

Q1: My this compound is not dissolving in my aqueous buffer. What is the first-line approach?

A1: Due to its chemical structure, which includes a phenyl ring and a chlorinated alkyl chain, this compound is predicted to be a hydrophobic compound with low aqueous solubility.[1] The most direct and common initial strategy is to use a water-miscible organic co-solvent to first dissolve the compound and then dilute this stock solution into your aqueous medium.[2][3] Dimethyl sulfoxide (DMSO) is a powerful and widely used co-solvent for this purpose.[][5]

Here is a systematic workflow to follow:

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Select a Co-solvent: Start with anhydrous DMSO. If your experimental system is sensitive to DMSO, other options include ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[]

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Add the co-solvent dropwise while vortexing or sonicating until the solid is completely dissolved. Aim for a high concentration stock solution (e.g., 10-50 mM) to minimize the amount of co-solvent in your final working solution.

  • Dilution into Aqueous Medium:

    • Pre-warm your aqueous buffer or cell culture medium to your experimental temperature (e.g., 37°C), as temperature can influence solubility.[2]

    • While vortexing the aqueous medium, add the required volume of your concentrated stock solution dropwise. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent is as low as possible (ideally ≤ 0.5% v/v) to avoid solvent-induced artifacts in your experiment, especially in cell-based assays.[2] Always include a vehicle control (aqueous medium with the same final concentration of the co-solvent) in your experiments.

Below is a diagram illustrating the initial troubleshooting workflow.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Initial Troubleshooting Workflow
Q2: I observed precipitation when diluting my DMSO stock solution into my aqueous buffer. What are the corrective measures?

A2: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous "anti-solvent" environment too quickly or at too high a concentration.[2] Here are several strategies to mitigate this issue:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.

  • Stepwise Dilution: Instead of a single large dilution, perform an intermediate dilution of your concentrated stock in the co-solvent before the final dilution into the aqueous medium. This can help to gradually acclimate the compound to a more polar environment.[2]

  • Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of the co-solvent can help to keep the compound in solution. However, be mindful of the potential for solvent toxicity.

  • Use of Surfactants: A low concentration of a non-ionic surfactant, such as Tween 80 or Poloxamer, can be added to the aqueous medium before the addition of your compound's stock solution. Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[6]

The following table provides a summary of commonly used co-solvents and their generally accepted final concentrations in cell-based assays.

Co-solventTypical Stock ConcentrationRecommended Final Concentration (v/v)Notes
DMSO10-100 mM≤ 0.5%Can have biological effects at higher concentrations.
Ethanol10-50 mM≤ 1%Can be cytotoxic to some cell lines.
PEG 40010-50 mM≤ 2%Generally well-tolerated.
Propylene Glycol10-50 mM≤ 2%A common excipient in pharmaceutical formulations.
Q3: I need to avoid organic solvents entirely, or my compound's solubility is still insufficient. What are the alternative strategies?

A3: If co-solvents are not a viable option, several other advanced formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound.[1][7]

  • pH Adjustment: While the amide group in this compound is neutral and not readily ionizable, this technique is crucial for compounds with acidic or basic functional groups.[] For such compounds, adjusting the pH of the buffer to a point where the molecule becomes charged can significantly increase its aqueous solubility.

  • Use of Solubilizing Agents (Excipients):

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[5]

    • Surfactants: As mentioned previously, surfactants can be used to create micellar solutions that solubilize hydrophobic compounds.[8]

    • Hydrotropes: These are compounds that can increase the solubility of other solutes in water.[9] While less common in routine lab work, they are an area of active research.

Experimental Protocol: Screening for an Effective Solubilizing Agent

  • Select Agents: Choose a few common solubilizing agents to screen, such as HP-β-CD and Tween 80.

  • Prepare Aqueous Solutions of Agents: Make a series of concentrations of each agent in your desired buffer (e.g., 1%, 2%, 5% w/v).

  • Solubility Test: Add an excess of this compound to each solution and to a control (buffer alone).

  • Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24-48 hours) to allow them to reach equilibrium.

  • Quantification: Centrifuge the samples to pellet the undissolved compound. Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Compare the solubility in the presence of each agent to the control to determine the most effective solubilization strategy.

This decision-making process for selecting a solubility enhancement strategy is outlined in the diagram below.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Decision Tree for Advanced Solubility Enhancement

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?
Q2: In which organic solvents is this compound likely to be soluble?

A2: Based on the chemical principle of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents. The table below provides a guide to its likely solubility based on solvent polarity.

SolventRelative PolarityLikely Solubility of this compound
Water1.000Very Low
Methanol0.762Moderate to High
Ethanol0.654Moderate to High
Acetone0.355High
Dichloromethane0.309High
Tetrahydrofuran (THF)0.207High
Toluene0.099High
Hexane0.009Low to Moderate

Polarity values are illustrative and can vary slightly depending on the scale used.[10]

Q3: Can I use heat to improve the solubility of this compound?

A3: Heating can increase the rate of dissolution and the solubility of a compound. However, this should be done with caution. This compound's stability at elevated temperatures is unknown, and heating could lead to degradation. If you choose to heat the solution, do so gently and for the shortest time possible. Be aware that the compound may precipitate out of solution upon cooling to room temperature, leading to a supersaturated and unstable solution.

Q4: What is the best practice for preparing and storing a stock solution?

A4: It is highly recommended to prepare fresh solutions for each experiment.[2] If storage is necessary, prepare a concentrated stock solution in an anhydrous organic solvent like DMSO, aliquot it into single-use vials, and store it at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Q5: What are the safety precautions for handling this compound?

A5: According to its entry in the PubChem database, this compound is predicted to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[11] Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Jadhav, N., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Retrieved from [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(1-phenylethyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Hyperbranched polyester polyol derivative as drug solubilizer. Retrieved from [Link]

  • JCI Insight. (2017). Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025). pH Optimization of Amidation via Carbodiimides. Retrieved from [Link]

  • PubMed. (n.d.). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Retrieved from [Link]

  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • CP Lab Safety. (n.d.). Understanding Common Lab Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-chloro-N-(2-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-chloro-N-(2-phenylethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this specific amidation reaction. By addressing frequently encountered issues and providing in-depth explanations, we aim to empower you to optimize your synthetic outcomes, ensuring high yield and purity.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental problems in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning to build intuitive expertise.

Q1: My reaction yield is significantly lower than expected, or the reaction failed entirely. What are the primary causes?

Low or nonexistent yield in this synthesis typically points to one of three areas: reagent deactivation, competing side reactions, or suboptimal reaction conditions.

  • Cause A: Amine Protonation and Deactivation The reaction between 2-chloropropionyl chloride and 2-phenylethylamine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][2] In the absence of a suitable base, this HCl will protonate the nucleophilic nitrogen of the starting amine, forming a non-nucleophilic ammonium salt.[1][3] This effectively halts the reaction, as the amine can no longer attack the acyl chloride. A 1:1 stoichiometry of amine to acyl chloride without an additional base will theoretically result in a maximum yield of only 50%.[1]

  • Cause B: Hydrolysis of the Acyl Chloride 2-Chloropropionyl chloride is a highly reactive acyl chloride and is extremely sensitive to moisture.[4][5] Any water present in the solvent, glassware, or on the starting amine will rapidly hydrolyze the acyl chloride to the unreactive 2-chloropropionic acid, consuming the reagent and reducing the yield.[6]

  • Cause C: Inadequate Temperature Control This reaction is exothermic. Allowing the temperature to rise uncontrollably can promote side reactions, including the formation of the key byproduct discussed in Q2, leading to consumption of starting materials and a lower yield of the desired product.

Solutions & Protocols:

  • Base Selection is Critical: Always use at least one equivalent of a base to scavenge the HCl byproduct. For a biphasic system (e.g., DCM/water), an aqueous solution of a base like NaOH can be used in what is known as the Schotten-Baumann reaction condition.[1][6][7] For a single-phase organic system, a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically added (1.1-1.2 equivalents).[8]

  • Ensure Anhydrous Conditions: Use anhydrous solvents. Dry glassware in an oven (e.g., >100°C) for several hours and cool under a stream of inert gas (N₂ or Ar) before use. Ensure the 2-phenylethylamine is dry.

  • Controlled Reagent Addition: Add the 2-chloropropionyl chloride dropwise to a cooled (0-5°C) solution of the 2-phenylethylamine and base.[7] This maintains a low temperature and prevents localized excess of the acyl chloride.

Q2: My product is impure. I've identified a major side-product with a mass corresponding to the addition of a second phenylethylamine unit. What is this and how can I prevent it?

This is the most common and challenging side-reaction in this synthesis. The impurity is likely N-(2-phenylethyl)-2-(2-phenylethylamino)propanamide .

  • Mechanism of Formation: The desired product, this compound, contains an electrophilic carbon atom alpha to the carbonyl group, where the chlorine atom is located. This site is susceptible to nucleophilic attack. Any unreacted 2-phenylethylamine present in the reaction mixture can act as a nucleophile and displace the chloride atom via an SN2 reaction. This forms the N-alkylated side-product. Using a tertiary amine base like triethylamine can also, in some cases, lead to the formation of quaternary ammonium salts or elimination byproducts.


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// Nodes for Side Reactions side_product [label="Side-Product:\nN-Alkylation Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis_product [label="Side-Product:\n2-Chloropropionic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; amine [label="Unreacted\n2-Phenylethylamine", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; water [label="H₂O (Moisture)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges reagents -> product [label="Main Reaction\n(Acylation)", color="#34A853"]; product -> side_product [label="S_N2 Attack", color="#EA4335"]; amine -> product [style=dashed, arrowhead=tee]; reagents -> hydrolysis_product [label="Hydrolysis", color="#FBBC05"]; water -> reagents [style=dashed, arrowhead=tee]; }

Reaction pathways in the synthesis.

Prevention Strategies:

  • Stoichiometry and Order of Addition: The most effective strategy is to add the 2-phenylethylamine solution slowly to the 2-chloropropionyl chloride solution at low temperature. This ensures that the acyl chloride is always in slight excess relative to the amine, minimizing the chance that free amine is present to react with the formed product. This is the reverse of the typical amidation procedure but is crucial for minimizing this specific side-product.

  • Use a Bulky, Non-Nucleophilic Base: A hindered base like N,N-diisopropylethylamine (DIPEA) is less likely to participate in side reactions compared to triethylamine.

  • Maintain Low Temperature: Keeping the reaction at 0°C or below slows down the rate of the SN2 side reaction more significantly than the initial, rapid acylation.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting amine. The reaction should be quenched as soon as the amine is consumed to prevent post-reaction formation of the side-product.

Q3: My crude product is an oil and difficult to purify by recrystallization. What are the recommended purification methods?

"Oiling out" is a common issue, especially when impurities are present that depress the melting point of the product.[9]

  • Cause: The presence of unreacted starting materials, the N-alkylated side-product, or hydrolyzed acyl chloride can act as an impurity, preventing the formation of a stable crystal lattice.

Solutions & Protocols:

  • Aqueous Workup: First, ensure a thorough aqueous workup. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining amine base and starting amine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities like 2-chloropropionic acid, and finally with brine to remove residual water.[10] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.

  • Column Chromatography: This is the most reliable method for separating the desired product from the more polar N-alkylated side-product and baseline starting materials.

    • Recommended Protocol: Flash Column Chromatography

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 10% ethyl acetate / 90% hexanes) and gradually increase the polarity. The desired product is moderately polar, while the N-alkylated side-product is typically more polar and will elute later.

      • Procedure:

        • Dissolve the crude oil in a minimal amount of dichloromethane (DCM).

        • Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to create a dry powder ("dry loading").

        • Add the dry-loaded sample to the top of the prepared silica gel column.

        • Elute with the solvent system, collecting fractions and analyzing them by TLC to identify those containing the pure product.

        • Combine the pure fractions and remove the solvent under reduced pressure.

ImpurityTypical Elution Profile (Silica Gel)Key Analytical Markers
2-PhenylethylamineElutes very late or streaks (basic)Primary amine signals in NMR; M+H⁺ at m/z 122
2-Chloropropionic AcidStreaks at baseline (acidic)Carboxylic acid proton (>10 ppm) in NMR
Desired Product Mid-polarity Rf M+H⁺ at m/z 212/214 (isotope pattern)
N-Alkylation Side-ProductLower Rf (more polar) than productM+H⁺ at m/z 313; Absence of C-Cl bond

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction mechanism for this synthesis?

The synthesis of this compound from 2-chloropropionyl chloride and 2-phenylethylamine follows the nucleophilic acyl substitution mechanism.[2] The reaction proceeds via a two-step addition-elimination pathway where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group to form the final amide product.[2][11]

Q2: What are the critical safety precautions when handling 2-chloropropionyl chloride?

2-Chloropropionyl chloride is a hazardous chemical that requires careful handling.[4]

  • Corrosive: It causes severe skin burns and eye damage.[12]

  • Lachrymator: Its vapors are highly irritating to the eyes and respiratory system.[12]

  • Water-Reactive: It reacts violently with water to produce toxic HCl gas.[5] Mandatory Precautions:

  • Always handle this reagent in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene).

  • Ensure all glassware is dry and work under an inert atmosphere if possible.

  • Have a quenching agent, such as sodium bicarbonate solution, readily available for spills.

Q3: How can I definitively characterize the final product and assess its purity?

A combination of analytical techniques is recommended for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key expected signals in ¹H NMR include the aromatic protons of the phenylethyl group, the two methylene groups (-CH₂-CH₂-), the methine proton adjacent to the chlorine (-CHCl-), and the methyl group (-CH₃).

  • Mass Spectrometry (MS): LC-MS is ideal for confirming the molecular weight. Look for the characteristic isotopic pattern of a molecule containing one chlorine atom (M⁺ and M+2 peaks with an approximate 3:1 ratio). For this product, the expected M+H⁺ ions would be at m/z 212 and 214.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.

  • Chromatography (TLC/LC-MS): A single spot on a TLC plate (visualized under UV and with a stain like potassium permanganate) or a single peak in an LC-MS chromatogram is a strong indicator of purity.


start [label="Start:\nCrude Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Is the product\na solid or oil?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; recrystallize [label="Attempt\nRecrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography [label="Perform Column\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Characterize Pure Product\n(NMR, MS, MP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> q1; q1 -> recrystallize [label="Solid"]; q1 -> chromatography [label="Oil / Impure Solid"]; recrystallize -> analyze; chromatography -> analyze; analyze -> end; }

Decision workflow for product purification.

References

  • Various Authors. (2021). Why did my amide synthesis does not work?. ResearchGate. Retrieved from [Link]

  • Various Authors. (2022). Amide coupling help. Reddit. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Sabila, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry.
  • MDPI. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • IntechOpen. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • CFSRE. (2024). Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure of 2-chloro-N-(p-tolyl)propanamide. Retrieved from [Link]

  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • Khan Academy. (2010). Amide formation from acyl chloride. Retrieved from [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Retrieved from [Link]

  • PubMed. (2018). Structure of 2-chloro- N-(p-tol-yl)propanamide. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • OSTI.GOV. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Retrieved from [Link]

  • KSCL. (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropropionyl chloride. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Development of Improved Extraction/Purification Methods and Comprehensive Screening/Confirmation by LC-QqQ-MS Analysis for Novel. Retrieved from [Link]

Sources

Stability testing of 2-chloro-N-(2-phenylethyl)propanamide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stability testing of 2-chloro-N-(2-phenylethyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimental workflows. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute, and understanding its degradation pathways is paramount for ensuring safety and efficacy.[1] This guide will delve into the chemical liabilities of the α-chloroamide moiety and provide practical, step-by-step protocols for robust stability assessment.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific questions and issues you may encounter during the stability testing of this compound.

Q1: My compound is showing significant degradation under acidic conditions, even at room temperature. Is this expected, and what is the likely degradation product?

A1: Yes, this is an expected outcome. The amide bond in this compound is susceptible to acid-catalyzed hydrolysis.[2] The α-chloro substituent further activates the carbonyl group, making it more electrophilic and prone to nucleophilic attack by water.

  • Causality: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and cleavage of the C-N bond.

  • Primary Degradation Products: The expected products of this hydrolysis are 2-chloropropanoic acid and 2-phenylethanamine.

  • Troubleshooting:

    • Confirm Degradant Identity: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS) detection, to confirm the masses of the degradation products. You should expect to see ions corresponding to the protonated molecules of 2-chloropropanoic acid and 2-phenylethanamine.

    • Kinetics: To understand the rate of degradation, perform a time-course study at a constant pH and temperature, analyzing samples at multiple time points. This will help in determining the degradation kinetics.

    • Formulation Strategy: If this degradation is problematic for your application, consider formulation strategies that maintain a neutral or slightly basic pH.

Q2: I'm observing a loss of my parent compound in my formulation, but I'm not seeing the expected hydrolysis products. What other degradation pathways could be at play?

A2: While hydrolysis is a primary concern, you should also consider intramolecular cyclization, a common reaction for α-haloamides.

  • Mechanism: The nitrogen of the amide can act as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in an SN2 reaction. This would result in the formation of a three-membered ring, an aziridinone intermediate, which is highly strained and reactive. This intermediate can then react with available nucleophiles.

  • Potential Products: The aziridinone intermediate can be opened by water to form 2-hydroxy-N-(2-phenylethyl)propanamide or it could potentially polymerize.

  • Troubleshooting:

    • Advanced Analytics: This pathway may require more sophisticated analytical techniques for detection. LC-MS/MS could be used to identify and fragment the potential 2-hydroxy analog.

    • Forced Degradation: Perform forced degradation studies under neutral and basic conditions to see if you can promote the formation of this product and develop an analytical method to detect it.[3][4]

Q3: My photostability study is showing inconsistent results. What are the key parameters I need to control?

A3: Photostability testing can be influenced by several factors. The aromatic ring in this compound can absorb UV light, potentially leading to photodegradation.

  • Key Parameters to Control:

    • Light Source and Exposure: Ensure you are using a calibrated light source that provides a consistent output of both visible and UVA light, as specified in ICH guideline Q1B.[5] The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.[5]

    • Sample Presentation: The way the sample is exposed to the light source is critical. Use chemically inert and transparent containers.[4] For solid samples, the layer thickness can affect light penetration.

    • Temperature: Light sources can generate heat. It is crucial to have a dark control sample stored at the same temperature to differentiate between thermal degradation and photodegradation.[5]

    • Wavelength Sensitivity: The compound may be sensitive to specific wavelengths. If you have access to a monochromatic light source, you can perform studies at different wavelengths to identify the most damaging range.

Q4: I am having trouble developing a stability-indicating HPLC method. My parent peak and degradant peaks are co-eluting.

A4: Developing a stability-indicating method requires demonstrating specificity for the parent compound in the presence of its degradation products.[1] Co-elution is a common challenge.

  • Troubleshooting Steps for Method Development:

    • Column Chemistry: Experiment with different stationary phases. A C18 column is a good starting point, but consider a phenyl-hexyl column for better retention and selectivity of aromatic compounds, or a polar-embedded column if your degradants are significantly more polar.

    • Mobile Phase Optimization:

      • Organic Modifier: Vary the organic solvent (acetonitrile vs. methanol) and the gradient profile.

      • pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds like the potential amine and carboxylic acid degradants. Analyze your compound's pKa to guide your pH selection.

    • Forced Degradation Samples: Use your forced degradation samples (acid, base, oxidative, photolytic, and thermal) to challenge the method. The goal is to achieve baseline separation of the parent peak from all major degradation product peaks.

    • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity. This can help determine if a peak is comprised of more than one component, even if they are not chromatographically resolved.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. These studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[1][3]

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze all samples by a suitable, validated HPLC method.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Stressed Sample:

    • To 1 mL of the stock solution (1 mg/mL), add 9 mL of 3% (v/v) hydrogen peroxide solution.

    • Keep the solution at room temperature and protect it from light.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze the samples directly by HPLC.

Protocol 3: Forced Photolytic Degradation
  • Sample Preparation:

    • Place a solution of the compound (e.g., 0.1 mg/mL in a suitable solvent) in a chemically inert, transparent container.

    • Prepare a dark control sample by wrapping an identical container in aluminum foil.

  • Exposure: Expose the sample to a light source compliant with ICH Q1B guidelines.[5]

  • Analysis: Analyze the exposed sample and the dark control at a predetermined time point (e.g., after receiving a total illumination of 1.2 million lux hours).

Protocol 4: Thermal Degradation
  • Solid State:

    • Place a known amount of the solid compound in a vial.

    • Expose the vial to a controlled temperature of 60°C.

    • Analyze the sample at 24, 48, and 72 hours by dissolving a known amount in a suitable solvent.

  • Solution State:

    • Prepare a solution of the compound (e.g., 1 mg/mL).

    • Incubate the solution at 60°C, protected from light.

    • Analyze aliquots at 24, 48, and 72 hours.

Data Presentation

Summarize the results of your forced degradation studies in a clear and concise table.

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Products (Peak Area %)
0.1 M HCl, 60°C0100-
285.2DP1 (12.5%)
472.1DP1 (25.3%)
855.8DP1 (41.2%)
2420.3DP1 (75.1%), DP2 (2.1%)
0.1 M NaOH, 60°C0100-
292.5DP3 (6.8%)
484.3DP3 (14.1%)
870.1DP3 (27.8%)
2445.6DP3 (50.2%), DP4 (1.5%)
3% H₂O₂, RT2498.5Minor peaks <0.5%
Photolytic (1.2M lux·h)-99.1Minor peaks <0.5%
Thermal (60°C, solid)7299.5No significant degradation

DP = Degradation Product. The identity of each DP should be investigated using techniques like LC-MS.

Visualizations

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Characterization API This compound (Solid API or Solution) Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Expose to Stress Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Expose to Stress Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Expose to Stress Photo Photolysis (ICH Q1B Light Source) API->Photo Expose to Stress Thermal Thermal (e.g., 60°C, Solid & Solution) API->Thermal Expose to Stress HPLC Stability-Indicating HPLC (Quantification) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Photo->HPLC Analyze Samples Thermal->HPLC Analyze Samples LCMS LC-MS / MS (Identification of Degradants) HPLC->LCMS Characterize Unknowns Report Data Analysis & Reporting HPLC->Report LCMS->Report

Caption: Forced degradation experimental workflow.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_cyclization Intramolecular Cyclization Pathway Parent This compound Acid 2-chloropropanoic acid Parent->Acid H₂O / H⁺ Amine 2-phenylethanamine Parent->Amine H₂O / H⁺ or OH⁻ Aziridinone Aziridinone Intermediate (Highly Reactive) Parent->Aziridinone -Cl⁻ (Intramolecular) Hydroxy 2-hydroxy-N-(2-phenylethyl)propanamide Aziridinone->Hydroxy +H₂O

Caption: Potential degradation pathways.

References

  • Thermal decomposition of amide and imide derivatives of maleated polyethylene. (n.d.). Google Scholar.
  • Gunduz, B. (n.d.). Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. ResearchGate.
  • Morris, D. G., Smith, B. W., & Wood, R. J. (1968). The thermal decomposition of amine imides.
  • Some Basic Facts about Forced Degradation Test. (2023, May 8). Labinsights.
  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Google Scholar.
  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (n.d.). PubMed Central (PMC).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH).
  • Alachlor Degradation Pathway. (n.d.). Eawag-BBD.
  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Google Scholar.
  • The Hydrolysis of Amides. (2023, January 22). Chemistry LibreTexts.

Sources

Technical Support Center: Enhancing the Selectivity of 2-chloro-N-(2-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 2-chloro-N-(2-phenylethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis, with a specific focus on maximizing chemo- and stereoselectivity. We will delve into the causality behind experimental choices, provide validated protocols, and offer detailed troubleshooting advice.

Introduction to this compound

This compound is a valuable chemical intermediate in organic synthesis.[1][2] Its structure contains a chiral center at the alpha-carbon of the propanamide moiety. The biological activity of chiral molecules is often highly dependent on their stereochemistry, making the control of enantiomeric purity a critical aspect of the synthesis for applications in pharmaceuticals and agrochemicals.[3] This guide will focus on the prevalent synthetic route—the acylation of 2-phenylethylamine with 2-chloropropionyl chloride—and provide expert guidance on overcoming selectivity challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

The most common and direct method is the nucleophilic acyl substitution reaction between 2-phenylethylamine and 2-chloropropionyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves an amine nucleophile attacking the electrophilic acyl chloride.[4][5] A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Q2: What are the primary selectivity challenges in this synthesis?

The main challenges are twofold:

  • Chemoselectivity: Preventing the formation of byproducts. The most significant potential side reaction is a Friedel-Crafts acylation of the electron-rich phenyl ring of the phenylethylamine moiety, particularly if reaction conditions are too harsh or if Lewis acid catalysts are inadvertently generated.[6]

  • Stereoselectivity: Preserving the stereochemical integrity of the chiral center. If starting with an enantiomerically pure reagent like (S)-2-chloropropionyl chloride, the primary goal is to prevent racemization at the alpha-carbon, which can occur under basic conditions.[7]

Q3: Why is controlling the stereochemistry (enantioselectivity) so important?

In drug development, different enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, producing a single, pure enantiomer is often a regulatory and safety requirement. For this compound, its value as a chiral building block is entirely dependent on its enantiomeric purity.[3][8]

Q4: To synthesize an enantiomerically pure product, what starting materials are required?

You must start with an enantiomerically pure acylating agent. Both (S)-2-chloropropionyl chloride and (R)-2-chloropropionyl chloride are commercially available.[8] These chiral reagents can be synthesized from the corresponding enantiomers of lactic acid.[9][10] It is crucial to source high-quality, enantiomerically pure starting materials and then employ reaction conditions that minimize racemization.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the experiment, providing potential causes and actionable solutions.

Issue IDProblem DescriptionPotential Causes & Scientific RationaleRecommended Solutions
TS-01 Low Yield of Desired Amide 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. Amide formation kinetics can be sluggish at very low temperatures. 2. Reagent Degradation: 2-chloropropionyl chloride is moisture-sensitive and can hydrolyze to 2-chloropropionic acid, which is unreactive under these conditions.[8][10] 3. Inefficient HCl Scavenging: If the base is not added effectively, the HCl byproduct will protonate the 2-phenylethylamine starting material, rendering it non-nucleophilic.1. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent before quenching the reaction. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Handle 2-chloropropionyl chloride under an inert atmosphere (e.g., nitrogen or argon). 3. Controlled Addition: Add the acyl chloride slowly to the solution of the amine and base to ensure the generated HCl is immediately neutralized.
TS-02 Product is Racemic Despite Using Enantiopure Acyl Chloride 1. Base-Mediated Racemization: The proton on the carbon bearing the chlorine is acidic. The base used to scavenge HCl can abstract this proton, forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to racemization.[7] 2. Elevated Temperature: Higher temperatures provide the activation energy needed for proton abstraction and enolization, accelerating racemization.1. Choice of Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine. 2. Low Temperature: Run the reaction at low temperatures (e.g., -20 °C to 0 °C) to disfavor the enolization pathway. 3. Minimize Reaction Time: Once the reaction is complete (as determined by TLC), proceed with the workup immediately to minimize the product's exposure to basic conditions.
TS-03 Significant Formation of Unknown Impurities 1. Friedel-Crafts Acylation: If reaction temperatures are too high or if Lewis acids are present, the acyl chloride can react with the aromatic ring, leading to regioisomeric impurities.[6] 2. Impure Starting Materials: Contaminants in either the amine or the acyl chloride can lead to side products.1. Maintain Low Temperature: Strictly control the reaction temperature. 2. Verify Reagent Purity: Use high-purity starting materials. Purify them if necessary before the reaction. 3. Characterize Impurities: Use techniques like LC-MS and NMR to identify the structure of the impurities, which can provide clues about the side reaction pathway.
TS-04 Product "Oils Out" or Yields are Low During Recrystallization 1. Inappropriate Solvent System: The chosen solvent may be too good (product remains in solution) or too poor (product precipitates too quickly, trapping impurities).[11] 2. Supersaturation: The solution may be too concentrated, or cooling may be too rapid, leading to the formation of an oil instead of crystals.[11] 3. Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling, leading to low recovery.[11]1. Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) to find a system where the compound is soluble when hot but sparingly soluble when cold. 2. Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. If an oil forms, reheat the solution, add a small amount of extra solvent, and attempt to cool it more slowly. Seeding with a pure crystal can help. 3. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude solid.

Part 3: Experimental Protocols & Methodologies

Overall Synthetic Workflow

The diagram below outlines the general workflow for the synthesis, purification, and analysis of this compound.

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification & Analysis Reagents Reagent Selection & Purity Check (Amine, Acyl Chloride, Base, Solvent) Setup Reaction Setup (Anhydrous, Inert Atmosphere, Low Temp) Reagents->Setup Addition Slow Reagent Addition Setup->Addition Monitoring Reaction Monitoring (TLC) Addition->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purify Purification (Recrystallization) Workup->Purify Analyze Analysis (NMR, HPLC, MS) Purify->Analyze

Caption: General experimental workflow.

Protocol 1: Enantioselective Synthesis of (S)-2-chloro-N-(2-phenylethyl)propanamide

This protocol is optimized to preserve the stereochemical integrity of the chiral center.

Materials:

  • 2-Phenylethylamine (≥99%)

  • (S)-2-chloropropionyl chloride (≥98%, enantiomeric excess ≥99%)

  • Diisopropylethylamine (DIPEA, ≥99%, anhydrous)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-phenylethylamine (1.0 eq) and anhydrous DCM (approx. 10 mL per mmol of amine).

  • Cooling & Base Addition: Cool the solution to -15 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice). Add DIPEA (1.2 eq) dropwise while maintaining the internal temperature below -10 °C.

  • Acyl Chloride Addition: In a separate dry flask, dissolve (S)-2-chloropropionyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above -10 °C.

  • Reaction: Stir the reaction mixture at -10 °C to -5 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the 2-phenylethylamine spot is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with cold 1 M HCl (2x), cold saturated NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol or ethyl acetate/hexanes mixture) until the solid just dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Analytical Methods for Quality Control
  • Purity Assessment:

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure and assess for the presence of impurities.

    • GC-MS: To confirm the mass of the product and identify any volatile impurities.[12][13]

  • Enantiomeric Excess (ee) Determination:

    • Chiral HPLC: This is the gold standard for determining the enantiomeric ratio. The purified product is dissolved in a suitable mobile phase and analyzed on a chiral stationary phase column (e.g., Chiralcel OD-H or AD-H). The ratio of the peak areas for the two enantiomers is used to calculate the ee.

Part 4: Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism 1: Desired Nucleophilic Acyl Substitution

The formation of the amide bond proceeds via a standard nucleophilic addition-elimination pathway. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate, which then collapses to expel the chloride leaving group.

Caption: Base-catalyzed racemization mechanism.

References

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. Available at: [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Europe PMC. Available at: [Link]

  • Asymmetric Synthesis of α‑Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Radboud University Repository. Available at: [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. National Institutes of Health (NIH). Available at: [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins (Publication) . U.S. Department of Energy (DOE) Office of Scientific and Technical Information. Available at: [Link]

  • 2-Chloropropionic acid. Wikipedia. Available at: [Link]

  • Synthesis method of D-(+)-2-chloropropionyl chloride.Google Patents.
  • Racemization of optically active compounds having a chlorine substituted chiral carbon atom.Google Patents.
  • This compound. PubChem. Available at: [Link]

  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Institutes of Health (NIH). Available at: [Link]

  • Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate. Available at: [Link]

  • Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. PubMed. Available at: [Link]

  • Acylation with chloroacetyl chloride. Reddit. Available at: [Link]

  • Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Taylor & Francis Online. Available at: [Link]

  • Chiral Lithium Amides in Asymmetric Synthesis. University of Surrey. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. PubMed. Available at: [Link]

  • Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. U.S. Department of Energy (DOE) Office of Scientific and Technical Information. Available at: [Link]

  • Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. ResearchGate. Available at: [Link]

  • Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Semantic Scholar. Available at: [Link]

  • Development of Improved Extraction/Purification Methods and Comprehensive Screening/Confirmation by LC-QqQ-MS Analysis for Novel. Office of Justice Programs. Available at: [Link]

  • 2-Chloro-N-phenethylacetamide (13156-95-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. Available at: [Link]

  • Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. ResearchGate. Available at: [Link]

  • Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate. Available at: [Link]

  • June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. NPS Discovery. Available at: [Link]

  • 2-Chloro-N-phenylacetamide. ResearchGate. Available at: [Link]

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Technical Support Center: Method Development for Resolving 2-chloro-N-(2-phenylethyl)propanamide Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the enantioselective separation of 2-chloro-N-(2-phenylethyl)propanamide. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during method development, providing field-proven insights and systematic troubleshooting strategies to ensure robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for approaching the chiral separation of this specific analyte.

Q1: Why is the enantiomeric separation of this compound critical in a pharmaceutical context?

In drug development, enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2][3] The human body is a chiral environment, causing it to interact differently with each enantiomer.[1] Consequently, regulatory agencies worldwide strongly prefer the development of single-enantiomer drugs to ensure safety and efficacy, reduce dose requirements, and minimize complex dose-response relationships.[1][3] The undesired enantiomer is treated as an impurity that must be quantified and controlled.[1][4]

Q2: What are the primary analytical techniques for resolving the enantiomers of this compound?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most prevalent and effective methods.[1][4] These direct methods are often preferred for their robustness and scalability.[5] Other viable techniques include:

  • Gas Chromatography (GC): Typically requires derivatization of the analyte to increase volatility.[6][7]

  • Capillary Electrophoresis (CE): Offers high efficiency and low sample consumption, using a chiral selector added to the background electrolyte.[8][9]

  • Indirect HPLC: Involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[10][11]

Q3: Which type of Chiral Stationary Phase (CSP) is the best starting point for this compound?

For amide compounds like this compound, polysaccharide-based CSPs are the most successful and widely used.[12][13] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support. A study on similar enantiomeric amides demonstrated effective resolution on cellulose tribenzoate-based CSPs.[12] Therefore, a screening approach using columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate), and cellulose tris(4-methylbenzoate) is highly recommended.[5][14]

Q4: What is the fundamental mechanism of chiral recognition on a polysaccharide CSP?

Chiral recognition is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[12] According to the "three-point interaction" model, a stable complex requires at least three simultaneous points of interaction.[15] For an amide analyte on a polysaccharide CSP, these interactions can include:

  • Hydrogen Bonding: Between the analyte's amide N-H or C=O and the carbamate groups on the CSP.

  • π-π Interactions: Involving the aromatic (phenyl) ring of the analyte and the phenyl groups of the CSP selector.

  • Dipole-Dipole Interactions: From the polar amide and chloro groups.

  • Steric Hindrance: Where one enantiomer fits more favorably into a chiral groove or cavity on the CSP than the other.[12]

The subtle differences in the spatial arrangement of these interactions for each enantiomer lead to different retention times and, thus, separation.

Part 2: Troubleshooting Guide for HPLC & SFC Methods

This guide provides solutions to specific experimental issues in a direct question-and-answer format.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: I'm not seeing any separation between my enantiomeric peaks. What are the most likely causes and how do I fix it?

Poor resolution is the most common challenge in chiral method development. It stems from insufficient differences in the interaction energy between the two enantiomers and the CSP. Follow this systematic approach to diagnose and solve the issue.

G cluster_CSP CSP Selection cluster_MP Mobile Phase Optimization cluster_Cond Instrument Conditions Start Poor Resolution (Rs < 1.5) CSP Is the CSP appropriate? Start->CSP MobilePhase Is the Mobile Phase optimal? CSP->MobilePhase No Success Resolution Achieved CSP->Success Yes, but needs optimization -> Go to Mobile Phase CSP_Sol1 Action: Screen different CSPs. - Start with polysaccharide columns  (Cellulose, Amylose derivatives). - Try Pirkle-type or macrocyclic  glycopeptide columns if needed. Conditions Are Temp. & Flow Rate optimal? MobilePhase->Conditions No MobilePhase->Success Yes MP_Sol1 Action: Change Organic Modifier. - NP/SFC: Switch between 2-propanol,  ethanol, and methanol. - RP: Vary acetonitrile vs. methanol. Conditions->Success Yes Cond_Sol1 Action: Optimize Temperature. - Lower temperature often increases resolution  (but also backpressure and run time). MP_Sol2 Action: Adjust Modifier %. - Systematically vary the concentration  of the organic modifier. Cond_Sol2 Action: Optimize Flow Rate. - Lower flow rates can improve resolution.  Test 0.5-1.0 mL/min for 4.6 mm ID columns.

Caption: Troubleshooting Decision Tree for Poor Resolution.

Detailed Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The single most critical factor is the choice of column. Enantioselectivity cannot be reliably predicted.[1]

    • Causality: The chiral selector on the CSP may not have the necessary interaction sites (e.g., hydrogen bond donors/acceptors, π-systems) arranged in the correct spatial orientation to differentiate between the enantiomers of your specific molecule.

    • Solution: Perform a column screening study. A good starting kit for a compound like this compound would include several polysaccharide-based columns.[16][17]

Parameter Recommendation for Initial Screening
Primary Columns 1. Cellulose tris(3,5-dimethylphenylcarbamate)2. Amylose tris(3,5-dimethylphenylcarbamate)3. Cellulose tris(4-methylbenzoate)
Secondary Columns 1. Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin)2. Pirkle-type (e.g., Whelk-O 1)
Mobile Phase Modes Screen in both Normal Phase (NP) and Polar Organic modes. For SFC, screen different co-solvents.[5]
  • Suboptimal Mobile Phase Composition: The mobile phase directly influences the interactions between the analyte and the CSP.[18]

    • Causality: The organic modifier in the mobile phase competes with the analyte for interaction sites on the CSP. A modifier that is too strong can prevent the necessary chiral recognition interactions from occurring. Conversely, a modifier that is too weak may lead to excessively long retention times.

    • Solution:

      • Change the Alcohol Modifier (NP/SFC): The choice of alcohol can dramatically alter selectivity. Screen primary mobile phases like n-Hexane/2-Propanol and n-Hexane/Ethanol.[5] In SFC, methanol, ethanol, and 2-propanol are the most common co-solvents to screen.[19]

      • Vary Modifier Percentage: If you see very long retention, increase the percentage of the polar modifier. If retention is too short with no resolution, decrease the percentage.[14]

  • Incorrect Temperature or Flow Rate: These parameters affect the thermodynamics and kinetics of the separation.

    • Causality: Chiral separation is an enthalpically driven process. Lowering the temperature generally increases the stability difference between the diastereomeric complexes, often leading to better resolution. Flow rate affects column efficiency; a rate that is too high may not allow sufficient time for the equilibrium that governs separation to be established.[20]

    • Solution:

      • Temperature: Test temperatures between 10°C and 40°C. A good starting point is 25°C. Lowering the temperature is a common strategy to improve a partial separation.[16]

      • Flow Rate: For a standard 4.6 mm ID analytical column, test flow rates between 0.5 and 1.5 mL/min. Chiral separations often benefit from lower flow rates.[16][20]

Issue 2: Poor Peak Shape (Tailing or Fronting Peaks)

Q: My peaks are tailing badly, which is preventing accurate integration and quantification. What should I do?

Peak tailing is typically caused by undesirable secondary interactions or method-related issues. For this compound, which contains a basic secondary amine within its structure, this is a very common problem.

Detailed Solutions:

  • Secondary Ionic Interactions: This is the most probable cause for this specific analyte.

    • Causality: The basic nitrogen in the phenylethyl moiety can interact ionically with acidic residual silanol groups on the surface of the silica gel support. These are strong, non-specific interactions that lead to peak tailing.

    • Solution: Add a basic modifier to the mobile phase to compete for and block these active sites.

      • Normal Phase / SFC: Add 0.1% to 0.2% (v/v) Diethylamine (DEA) or another suitable amine to the mobile phase.[21][22][23] This is often essential for good peak shape with basic analytes.

      • Reversed Phase: Ensure the mobile phase is buffered at a pH that suppresses the ionization of either the silanols (high pH) or the analyte (low pH). Adding an amine modifier can also be effective in reversed-phase.

  • Column Overload: Injecting too much sample mass onto the column.

    • Causality: The finite number of chiral interaction sites on the CSP becomes saturated, leading to a non-linear isotherm and distorted, often fronting, peaks.

    • Solution: Reduce the sample concentration or the injection volume. A typical analytical concentration is 0.1 - 1.0 mg/mL.[21] Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.

  • Sample Solvent Effects: Using a sample solvent that is much stronger than the mobile phase.

    • Causality: A strong injection solvent can carry the analyte band down the column in a distorted shape before the mobile phase can properly focus it at the column head.

    • Solution: Whenever possible, dissolve the sample directly in the mobile phase.[21][24] If this is not feasible due to solubility issues, use the weakest solvent that can adequately dissolve the sample.

Issue 3: Unstable or Drifting Retention Times

Q: My retention times are not reproducible between injections or between analytical runs. How can I stabilize my method?

Retention time instability compromises the reliability of peak identification and quantification. The cause is often related to column equilibration or mobile phase integrity.

Detailed Solutions:

  • Insufficient Column Equilibration: This is the most common reason for drifting retention times, especially when changing mobile phases.

    • Causality: The CSP requires time to fully equilibrate with the new mobile phase. The surface and the chiral selector's conformation need to reach a steady state.

    • Solution: Flush the column with a minimum of 10-20 column volumes of the new mobile phase before starting analysis.[21] Be aware that some CSPs, particularly protein-based or certain polysaccharide phases, may require significantly longer equilibration times (up to 1-2 hours).[16]

  • Mobile Phase Inconsistency: Changes in mobile phase composition over time.

    • Causality: Volatile components (like hexane or DEA in normal phase) can evaporate from the mobile phase reservoir, changing the solvent ratio and affecting retention.

    • Solution: Prepare fresh mobile phase daily, keep reservoirs tightly sealed, and ensure it is thoroughly mixed and degassed before use.[20][21]

  • Temperature Fluctuations: Inconsistent column temperature.

    • Causality: Retention in HPLC is sensitive to temperature. If the column is not in a thermostatted compartment, ambient temperature changes in the lab can cause retention times to drift.

    • Solution: Use a reliable column oven and maintain a constant temperature (e.g., 25 °C ± 1 °C).[16][24]

  • Additive "Memory Effects": This is a known phenomenon with polysaccharide CSPs.

    • Causality: Mobile phase additives, particularly amines like DEA, can be strongly adsorbed onto the CSP. If you switch to a mobile phase without the additive, it can slowly leach off the column, causing retention times to drift over many injections.[18][25]

    • Solution: When developing methods, be consistent with additive use. If a column needs to be cleaned of a strongly adsorbed additive, a dedicated flushing procedure (often involving a strong solvent like ethanol or isopropanol) is required.

Part 3: Experimental Protocols & Method Validation

Protocol 1: General Method Screening for this compound

This protocol outlines a systematic approach to quickly find a promising starting point for method development.

G Start Start: Prepare Sample (1 mg/mL in Ethanol) Setup Select Screening Columns (e.g., Cellulose & Amylose CSPs) Start->Setup Screen1 Screen NP Mobile Phases A: Hexane/IPA (90/10) + 0.1% DEA B: Hexane/EtOH (90/10) + 0.1% DEA Setup->Screen1 Eval1 Evaluate Results: Resolution > 1.0? Screen1->Eval1 Screen2 Screen Polar Organic Phases A: 100% Methanol + 0.1% DEA B: 100% Acetonitrile + 0.1% DEA Eval1->Screen2 No Optimize Select Best Condition (Column + Mobile Phase) for Optimization Eval1->Optimize Yes Eval2 Evaluate Results: Resolution > 1.0? Screen2->Eval2 Eval2->Optimize Yes Fail No Separation Found. Consider Alternative CSPs or Techniques (e.g., SFC, CE) Eval2->Fail No

Caption: Systematic Workflow for Chiral Method Screening.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of racemic this compound in ethanol or methanol. Dilute as needed for injection.[21]

  • Column Selection: Install the first screening column (e.g., a cellulose-based CSP, 250 x 4.6 mm, 5 µm).

  • Instrumentation Setup (HPLC):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5-10 µL

    • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm, based on the analyte's UV spectrum).

  • Mobile Phase Screening:

    • Run 1 (Normal Phase): Equilibrate the column with n-Hexane/2-Propanol (90:10 v/v) + 0.1% DEA. Inject the sample.

    • Run 2 (Normal Phase): Flush and equilibrate the column with n-Hexane/Ethanol (90:10 v/v) + 0.1% DEA. Inject the sample.

    • Repeat for each screening column.

  • Evaluation: Analyze the chromatograms. If a promising separation (Resolution > 1.0) is found, proceed to the optimization stage. If not, consider screening in other modes (e.g., polar organic, reversed-phase) or moving to SFC, which often provides different and complementary selectivity.[19][26]

  • Optimization: Once a good column/mobile phase combination is identified, optimize the separation by fine-tuning the organic modifier percentage, flow rate, and temperature to achieve a target resolution (typically Rs ≥ 1.5) with a reasonable run time.

Q: What aspects of the method need to be validated once it's developed?

Validation ensures the analytical method is suitable for its intended purpose.[27][28] For a chiral purity method, the goal is to accurately quantify the undesired enantiomer as an impurity.[4] Key validation parameters according to regulatory guidelines include:

Validation Parameter Purpose and Consideration
Specificity Demonstrate that the method can resolve the desired enantiomer from the undesired one and any other potential impurities or degradants.
Linearity & Range Establish a linear relationship between the peak area of the undesired enantiomer and its concentration over a specified range (e.g., from the reporting limit to 150% of the specification).[10]
Accuracy Determine the closeness of the measured value to the true value, typically by analyzing samples spiked with known amounts of the undesired enantiomer.
Precision Assess the method's variability through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).
Limit of Quantitation (LOQ) The lowest concentration of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy. A signal-to-noise ratio of ≥10 is a common criterion.[4]
Limit of Detection (LOD) The lowest concentration of the undesired enantiomer that can be detected but not necessarily quantified. A signal-to-noise ratio of ≥3 is often used.[4]
Robustness Show the method's reliability by deliberately making small changes to parameters like mobile phase composition (±2%), temperature (±2°C), and flow rate (±5%) and observing the impact on resolution.[27]

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. BioPharm International. [Link]

  • Understanding Chiral Chromatography: A Comprehensive Guide. Chrom Tech, Inc. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1986). Resolution of enantiomeric amides on a cellulose-based chiral stationary phase. Steric and electronic effects. Journal of Chromatography A. [Link]

  • Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]

  • Huber, L. (Ed.). (2007). Handbook of Analytical Validation. CRC Press. [Link]

  • Wang, Y., et al. (2010). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]

  • Enantiomer separation of phenlypropanol using amide type chiral stationary phases. ResearchGate. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Elprocus. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (NIH). [Link]

  • Scriba, G. K. (2004). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. National Institutes of Health (NIH). [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health (NIH). [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Alwsci. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Current Trends in Chiral Chromatography. LCGC International. [Link]

  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. ResearchGate. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [https://ymc.eu/d/ Efficient-method-development-for-chiral-separation-by-using-CHIRAL-ART-columns.201]([Link] Efficient-method-development-for-chiral-separation-by-using-CHIRAL-ART-columns.201)

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Chiral Supercritical Fluid Chromatography, Part 1: Theoretical Background. LCGC International. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. LinkedIn. [Link]

  • A generic screening strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]

  • Validation of Analytical Methods: A brief review. International Journal of ChemTech Research. [Link]

  • The Dark Art of Chemistry - Chiral Chromatography. Sygnature Discovery. [Link]

  • Chiral resolution – Knowledge and References. Taylor & Francis Online. [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect. [Link]

  • Validation of Analytical Methods. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis. PubMed. [Link]

  • Enantioselective separation techniques in forensic analysis and clinical toxicology. Forensic Science International. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • [Recent developments of chiral separation by capillary electrophoresis]. PubMed. [Link]

  • Capillary electrophoresis/frontal analysis for microanalysis of enantioselective protein binding of a basic drug. PubMed. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. [Link]

  • Capillary Electrophoresis: Trends and Recent Advances. National Institutes of Health (NIH). [Link]

  • Enantiomers and Their Resolution. MDPI. [Link]

  • Enantiomeric separation of amide derivatives of some 2-arylpropionic acids by HPLC on a cellulose-based chiral stationary phase. PubMed. [Link]

  • Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. PubMed. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. American Chemical Society. [Link]

  • Efficient Enantioselective Separation and Determination of Trace Impurities in Secondary Amino Acids (i.e., Imino Acids). PubMed. [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-chloro-N-(2-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-N-(2-phenylethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up this important chemical synthesis. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges, ensuring a robust and efficient scale-up process.

I. Reaction Overview and Key Challenges

The synthesis of this compound is a critical step in various research and development pipelines. The most common synthetic route involves the acylation of 2-phenylethylamine with 2-chloropropionyl chloride.[][2] While straightforward on a lab scale, scaling up this reaction presents several challenges that can impact yield, purity, and safety.

This guide will address common issues such as exothermic reactions, impurity profiles, and purification difficulties that are often encountered during the scale-up process.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and problems that may arise during the synthesis and scale-up of this compound.

FAQ 1: Reaction Control and Exothermicity

Question: My reaction is highly exothermic upon adding 2-chloropropionyl chloride, leading to a rapid temperature increase. How can I control this?

Answer: The reaction between an amine and an acyl chloride is indeed exothermic and can be vigorous.[] Proper temperature control is crucial for safety and to minimize side reactions.

Troubleshooting Steps:

  • Slow Addition: Add the 2-chloropropionyl chloride dropwise to the solution of 2-phenylethylamine and base at a controlled rate.

  • Cooling Bath: Conduct the reaction in a cooling bath (e.g., an ice-water or ice-salt bath) to dissipate the heat generated.

  • Dilution: Using a sufficient amount of an appropriate solvent can help to moderate the reaction temperature.

  • Monitoring: Continuously monitor the internal temperature of the reaction vessel.

Parameter Recommendation for Scale-up Rationale
Addition Rate Controlled, slow addition via an addition funnel or pump.Prevents rapid heat generation and potential runaway reactions.
Initial Temperature 0-5 °CMinimizes the initial rate of reaction and allows for better control.
Solvent Volume Sufficient to allow for effective stirring and heat transfer.A more dilute reaction is easier to control thermally.
FAQ 2: Low Yield of the Desired Product

Question: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or losses during workup and purification.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Stoichiometry: Ensure the molar ratios of reactants are correct. A slight excess of the amine or acyl chloride might be necessary depending on the purity of the starting materials.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions:

    • Hydrolysis of Acyl Chloride: 2-chloropropionyl chloride is sensitive to moisture and can hydrolyze to 2-chloropropionic acid.[3] Ensure all glassware is dry and use anhydrous solvents.

    • Formation of Diacylated Product: If the amine is not sufficiently basic or if the base is added too slowly, the initially formed product can react with another molecule of the acyl chloride. Ensure a suitable base is present in a stoichiometric amount.[]

  • Workup and Purification Losses:

    • Aqueous Workup: During the aqueous wash steps, some product may be lost if it has some solubility in the aqueous phase. Minimize the volume of water used for washing.

    • Purification Method: Recrystallization is a common purification method. However, using too much solvent can lead to significant product loss in the mother liquor.[4]

FAQ 3: Impurity Profile and Purification Challenges

Question: I am observing significant impurities in my crude product, and they are difficult to remove by standard purification techniques. What are these impurities and how can I minimize their formation?

Answer: The primary impurities are often unreacted starting materials, the hydrolyzed acyl chloride, and potential side products.

Common Impurities and Mitigation Strategies:

Impurity Formation Pathway Mitigation Strategy
2-Phenylethylamine Unreacted starting material.Use a slight excess of 2-chloropropionyl chloride or optimize reaction time.
2-Chloropropionic Acid Hydrolysis of 2-chloropropionyl chloride by moisture.Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Over-acylated byproducts Reaction of the product with another molecule of the acyl chloride.Ensure efficient mixing and the presence of a sufficient amount of base to neutralize the HCl generated.

Purification Troubleshooting:

  • Recrystallization: If simple recrystallization is ineffective, consider using a different solvent or a solvent pair.[4] Sometimes, a slow cooling process can improve crystal purity by preventing the trapping of impurities within the crystal lattice.[4]

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be an effective, albeit less scalable, purification method.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_reaction Reaction Optimization cluster_workup Workup Optimization cluster_purification Purification Optimization start Low Yield or Purity Issue check_reaction Check Reaction Conditions start->check_reaction check_workup Review Workup Procedure start->check_workup check_purification Analyze Purification Method start->check_purification temp_control Inadequate Temperature Control? check_reaction->temp_control stoichiometry Incorrect Stoichiometry? check_reaction->stoichiometry moisture Moisture Contamination? check_reaction->moisture product_loss Product Loss During Wash? check_workup->product_loss recrystallization_issue Ineffective Recrystallization? check_purification->recrystallization_issue slow_addition Implement Slow Addition temp_control->slow_addition use_cooling Use Cooling Bath temp_control->use_cooling verify_reagents Verify Reagent Purity & Moles stoichiometry->verify_reagents dry_glassware Use Anhydrous Solvents & Dry Glassware moisture->dry_glassware minimize_wash Minimize Aqueous Wash Volume product_loss->minimize_wash back_extract Back-extract Aqueous Layer product_loss->back_extract change_solvent Try Different Solvent/Solvent Pair recrystallization_issue->change_solvent slow_cooling Ensure Slow Cooling recrystallization_issue->slow_cooling

Sources

Validation & Comparative

A Comparative Guide to N-Acylamides: Profiling 2-chloro-N-(2-phenylethyl)propanamide Against Endogenous Signaling Lipids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile N-Acylamide Scaffold in Drug Discovery

N-acylamides represent a broad and functionally diverse class of chemical entities characterized by an acyl group linked to an amine.[1] This seemingly simple structural motif is central to a vast array of biologically active molecules, from endogenous signaling lipids that regulate pain and inflammation to synthetic compounds with therapeutic potential.[1] In drug discovery, the N-acylamide backbone serves as a versatile scaffold for the development of novel therapeutics targeting a wide range of physiological pathways.

This guide provides a comparative analysis of a synthetic N-acylamide, 2-chloro-N-(2-phenylethyl)propanamide , with two well-characterized endogenous N-acylamides: N-palmitoylethanolamide (PEA) and Anandamide (AEA) . While direct quantitative biological data for this compound is not extensively available in the current literature, we will draw upon data from its close structural analogs to infer its potential activity profile. This comparison aims to highlight the structural nuances and functional divergences within the N-acylamide class, offering researchers a framework for evaluating novel synthetic compounds in the context of established biological modulators.

Focus Compound: this compound

Chemical Structure and Properties

This compound is a synthetic compound featuring a propanamide moiety with a chlorine atom at the alpha-position, and a phenylethyl group attached to the amide nitrogen.[2] The presence of the chloro- a-substituent is a key feature, as halogenation can significantly influence the chemical reactivity and biological activity of a molecule.[3]

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClNO[2]
Molecular Weight211.69 g/mol [2]
IUPAC NameThis compound[2]
CAS Number13156-97-3[2]

Caption: Key properties of this compound.

Inferred Biological Activity Profile

Due to a lack of direct experimental data for this compound, we will infer its potential biological activities based on studies of its close structural analogs.

  • Analgesic Potential: Studies on 2-chloro-N,N-diphenylacetamide derivatives have demonstrated significant analgesic effects in preclinical models, suggesting that the chloroacetamide scaffold may contribute to pain modulation.[1] The analgesic activity of these derivatives was comparable to that of the non-steroidal anti-inflammatory drug (NSAID) diclofenac sodium in the hot plate test.[1] The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory and pain pathways.[1]

  • Antimicrobial Potential: The presence of the α-chloro group in the acetamide structure is often associated with antimicrobial activity.[3] For instance, 2-chloro-N-phenylacetamide has shown antifungal activity against various strains of Aspergillus flavus, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 µg/mL.[4] The mechanism is thought to involve binding to ergosterol in the fungal plasma membrane.[4] Similarly, other 2-chloro-N-substituted acetamides have demonstrated antibacterial activity.[3]

Comparative N-Acylamides: Endogenous Signaling Lipids

For a meaningful comparison, we have selected two of the most extensively studied endogenous N-acylamides, N-palmitoylethanolamide (PEA) and Anandamide (AEA). These molecules are integral to the endocannabinoid system and related signaling pathways, playing crucial roles in maintaining cellular homeostasis.

N-palmitoylethanolamide (PEA)

PEA is an endogenous fatty acid amide that is produced by the body to regulate inflammation and pain. It is often referred to as a "pro-resolving" lipid mediator.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₈H₃₇NO₂
Molecular Weight299.5 g/mol
IUPAC NameN-(2-hydroxyethyl)hexadecanamide

Caption: Key properties of N-palmitoylethanolamide (PEA).

Biological Activity

  • Analgesic and Anti-inflammatory Effects: PEA exerts its biological effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that regulates gene expression related to inflammation and lipid metabolism. While it does not directly bind to cannabinoid receptors with high affinity, it can potentiate the effects of anandamide by inhibiting its degradation. Numerous preclinical and clinical studies have demonstrated the efficacy of PEA in various models of chronic pain and inflammation.

Anandamide (AEA)

Anandamide, also known as N-arachidonoylethanolamine, was the first identified endogenous cannabinoid, or "endocannabinoid." It plays a significant role in neurotransmission and pain modulation.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₂₂H₃₇NO₂
Molecular Weight347.5 g/mol
IUPAC Name(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide

Caption: Key properties of Anandamide (AEA).

Biological Activity

  • Neuromodulatory and Analgesic Effects: AEA acts as a partial agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2). CB1 receptors are abundant in the central nervous system and their activation is responsible for the psychotropic effects of cannabinoids, as well as analgesia. CB2 receptors are primarily found on immune cells and their activation modulates inflammatory responses. AEA's activity is terminated by enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH).

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for the analgesic and anti-inflammatory activities of the comparator N-acylamides.

CompoundAssaySpeciesEfficacy MetricValueReference
2-chloro-N,N-diphenylacetamide (analog of target) Hot Plate TestRatAnalgesic Activity (increase in reaction time)Comparable to Diclofenac Sodium (50 mg/kg)[1]
N-palmitoylethanolamide (PEA) Formalin TestMouseAntinociceptive Effect (ED₅₀)> Morphine
Anandamide (AEA) Formalin TestRatAntinociceptive Effect (ED₅₀)0.018 µg (intraplantar)
2-chloro-N-phenylacetamide (analog of target) Broth MicrodilutionAspergillus flavusAntifungal Activity (MIC)16 - 256 µg/mL[4]

Disclaimer: Data for the target compound, this compound, is inferred from its close structural analogs as indicated. Direct comparative studies are warranted for a definitive assessment.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental designs discussed, the following diagrams are provided.

Chemical Structures

G cluster_target This compound cluster_pea N-palmitoylethanolamide (PEA) cluster_aea Anandamide (AEA) Target C₁₁H₁₄ClNO PEA C₁₈H₃₇NO₂ AEA C₂₂H₃₇NO₂

Caption: Chemical structures of the compared N-acylamides.

Endocannabinoid Signaling Pathway

G AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 CB2 CB2 Receptor AEA->CB2 FAAH FAAH (Degradation) AEA->FAAH Inhibition PEA N-palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa PEA->FAAH Inhibition Analgesia Analgesia CB1->Analgesia Anti_Inflammation Anti-inflammation CB2->Anti_Inflammation PPARa->Anti_Inflammation

Caption: Simplified endocannabinoid and related signaling pathways.

Experimental Workflow: Hot Plate Test for Analgesia

G start Start acclimatize Acclimatize Mice to Test Environment start->acclimatize baseline Measure Baseline Paw Lick Latency on Hot Plate (55°C) acclimatize->baseline administer Administer Test Compound (e.g., this compound analog) or Vehicle baseline->administer wait Waiting Period (e.g., 30 min) administer->wait measure Measure Post-treatment Paw Lick Latency wait->measure end End measure->end

Caption: A typical workflow for the hot plate test to assess analgesic activity.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of N-substituted chloroacetamides.

Materials:

  • Phenethylamine

  • 2-Chloropropionyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve phenethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add 2-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Hot Plate Test for Analgesic Activity

This protocol is a standard method for assessing centrally mediated analgesia.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Test animals (e.g., mice)

  • Test compound and vehicle control

Procedure:

  • Set the hot plate temperature to 55 ± 0.5 °C.

  • Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

  • Gently place a mouse on the hot plate and start a stopwatch.

  • Record the latency time for the first sign of nociception (e.g., paw licking, jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Administer the test compound or vehicle control to the mice (e.g., via intraperitoneal injection).

  • At predetermined time points after administration (e.g., 30, 60, and 90 minutes), place the mice back on the hot plate and measure the paw lick latency.

  • An increase in the post-treatment latency compared to the baseline and vehicle control indicates an analgesic effect.

Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a general method for determining the antimicrobial activity of a compound.[4]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested (e.g., 0.5 McFarland standard for bacteria).

  • Inoculate each well with the microbial suspension, except for a negative control well (broth only) and a positive control well (broth and inoculum, no compound).

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for a specified period (e.g., 18-24 hours).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound, as a representative of synthetic N-acylamides, holds potential for biological activity, likely in the realms of analgesia and antimicrobial action, based on the performance of its structural analogs. The presence of the α-chloro substituent is a critical feature that likely modulates its reactivity and biological interactions.

In comparison, the endogenous N-acylamides, PEA and AEA, are well-established modulators of pain and inflammation through their interaction with the endocannabinoid system and related pathways. Their mechanisms of action are multifaceted, involving direct receptor activation and indirect potentiation of other signaling molecules.

This comparative guide underscores the vast chemical and functional space occupied by the N-acylamide class. While synthetic derivatives like this compound offer the potential for novel therapeutic agents, a thorough understanding of their biological targets and mechanisms of action is crucial. Further experimental investigation is necessary to fully elucidate the pharmacological profile of this compound and to accurately position it within the broader landscape of bioactive N-acylamides.

References

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  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2020). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
  • Jin, W. Q., Xu, H., & Chi, Z. Q. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of medicinal chemistry, 38(22), 4455–4461.
  • Pasha, M. A., & Madhu, C. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 30(1), 123.
  • Iancu, M., Găină, N., Vlase, L., Araniciu, C., & Oniga, O. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(1), 123.
  • de Fátima de Souza, A., de Oliveira, A. P., de Medeiros, A. C. D., de Oliveira, T. L. C., de Assis, C. R. D., de Almeida, L. C., ... & de Oliveira, W. P. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93.
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  • da Silva, J. F. C., de Lima, M. C. A., de Fátima, A., & de Souza, A. M. T. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl) acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Frontiers in microbiology, 11, 1983.
  • Doležal, M., Kráľová, K., & Zitko, J. (2015). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Molecules, 20(8), 14856–14870.
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  • Caroline, Foe, K., Esar, S. Y., Soewandi, A., Wihadmadyatami, H., Widharna, R. M., ... & Tjahjono, Y. (2019). Evaluation of Analgesic and Antiplatelet Activity of 2-((3-(chloromethyl) benzoyl) oxy) benzoic Acid.
  • Rooks, W. H., Maloney, P. J., Shott, L. D., Schuler, M. E., Sevelin, H., Strosberg, A. M., ... & Roszkowski, A. P. (1985). The analgesic and anti-inflammatory profile of ketorolac and its tromethamine salt. Drugs under experimental and clinical research, 11(8), 479–492.
  • Hodges, R. R., Li, D., & Dartt, D. A. (2023). Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function.
  • Bock, J. M., Menon, S. G., Goswami, P. C., Sinclair, L. L., Bedford, N. S., Domann, F. E., & Trask, D. K. (2007). Relative non-steroidal anti-inflammatory drug (NSAID) antiproliferative activity is mediated through p21-induced G1 arrest and E2F inhibition. Molecular carcinogenesis, 46(10), 857–864.
  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • González-Hernández, A., Marichal-Cancino, B. A., & Villalón, C. M. (2023). N-palmitoylethanolamide synergizes the antinociception of morphine and gabapentin in the formalin test in mice. Journal of Pharmacy and Pharmacology, 75(9), 1185-1193.
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A Comparative Guide to the Validation of Analytical Methods for 2-chloro-N-(2-phenylethyl)propanamide Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental data. This guide provides a comprehensive comparison of potential analytical techniques for the detection and quantification of 2-chloro-N-(2-phenylethyl)propanamide, a potential process-related impurity or intermediate in pharmaceutical manufacturing. It offers a detailed exploration of validation principles, experimental protocols, and comparative insights to aid in the selection and validation of a suitable analytical method.

Introduction to this compound and the Imperative for Validated Analytics

This compound is a chemical entity that may arise as an intermediate or impurity in the synthesis of various active pharmaceutical ingredients (APIs). The control of such impurities is a critical aspect of drug development and manufacturing, as their presence can impact the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate the implementation of validated analytical procedures to ensure that impurities are monitored and controlled within acceptable limits.

The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[1][2] This guide will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, with a focus on the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is governed by the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix.

Method Principle Advantages Disadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.[5]Moderate sensitivity and specificity.
GC-MS Separation of volatile compounds, detection by mass-to-charge ratio.High specificity, excellent for volatile and semi-volatile compounds.[6]Requires derivatization for non-volatile analytes, potential for thermal degradation.[6]
LC-MS/MS High-resolution separation with highly sensitive and specific mass detection.Unparalleled sensitivity and specificity, suitable for a wide range of analytes.[7]Higher cost and complexity.

The Validation Workflow: A Step-by-Step Approach

A successful validation process follows a structured workflow to evaluate the performance characteristics of the analytical method.

Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Initial Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Resolution, Peak Shape) Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Transfer Method Transfer Routine->Transfer

Caption: A generalized workflow for analytical method validation.

In-Depth Validation Parameters and Experimental Protocols

The following sections detail the experimental approach for validating a hypothetical HPLC-UV method for the quantification of this compound.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Experimental Protocol:

  • Prepare a blank sample (matrix without the analyte).

  • Prepare a sample of this compound.

  • Prepare a sample containing this compound and potential impurities or degradation products.

  • Inject all three samples into the HPLC system.

  • Assess the chromatograms for any interference at the retention time of this compound.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • Prepare a series of at least five dilutions covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each dilution in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Concentration (µg/mL) Peak Area (arbitrary units)
5125,430
10251,050
20502,300
30753,120
401,005,600
Correlation Coefficient (r²) > 0.999
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a blank matrix with a known amount of this compound.

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery for each sample.

Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%)
87.9599.4
1010.12101.2
1211.9199.3
Mean Recovery (%) 99.97
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (RSD) for each set of measurements.

Precision Level Mean Concentration (µg/mL) Standard Deviation RSD (%)
Repeatability10.050.080.8
Intermediate Precision10.100.121.2
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the method parameters one at a time (e.g., ±2% change in mobile phase composition, ±5°C change in column temperature, ±0.1 unit change in pH).

  • Analyze a sample under each of the modified conditions.

  • Evaluate the impact on the results (e.g., retention time, peak area, resolution).

Logical Relationships in Method Validation

The validation parameters are interconnected, and a failure in one can impact the others.

Validation Parameter Interdependencies Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD

Caption: Interdependencies of key analytical validation parameters.

Conclusion

The validation of an analytical method for the detection of this compound is a systematic process that ensures the reliability and accuracy of the data generated. While HPLC-UV offers a robust and cost-effective solution, methods like GC-MS and LC-MS/MS provide higher sensitivity and specificity, which may be necessary for trace-level analysis. The choice of the method should be based on a thorough risk assessment and the specific requirements of the analysis. Adherence to the principles outlined in the ICH Q2(R1) guideline is paramount for regulatory acceptance and ensuring product quality.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. Available from: [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry Method for the Qua. Longdom Publishing. Available from: [Link]

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. SWGDRUG. Available from: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available from: [Link]

  • Shabir, G. A. (2004). A practical approach to validation of HPLC methods under current good manufacturing practices.
  • Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. ResearchGate. Available from: [Link]

  • June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. CFSRE. Available from: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available from: [Link]

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  • HPLC Method Development and Validation: A Review. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 2-chloro-N-(2-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, the initial identification of a lead compound with promising activity is a moment of significant scientific achievement. However, the journey from a promising hit to a safe and effective drug is fraught with challenges, chief among them being the characterization of its selectivity. This guide provides a comprehensive framework for investigating the cross-reactivity profile of the novel compound, 2-chloro-N-(2-phenylethyl)propanamide. Drawing upon insights from structurally related molecules, we will explore a logical, tiered approach to systematically de-risk this compound and build a robust profile of its biological interactions.

The core structure of this compound shares features with compounds known to interact with a variety of biological targets. Notably, the N-phenylethylpropanamide scaffold is a key component of potent synthetic opioids, such as fentanyl and its analogs, which primarily target µ-opioid receptors.[1][2] Additionally, chloroacetamide derivatives have been reported to possess analgesic and antimicrobial properties.[3] This structural homology necessitates a thorough investigation into a range of potential on- and off-target interactions to ensure the development of a selective therapeutic agent.

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. We will delve into the methodologies for assessing interactions with the most probable target class—opioid receptors—and then expand our investigation to a panel of rationally selected off-targets, including cyclooxygenase (COX) enzymes, microbial targets, and key safety-related proteins such as the hERG channel and cytochrome P450 enzymes.

I. Primary Target Engagement: Unraveling Opioid Receptor Affinity

Given the structural resemblance of this compound to known synthetic opioids, the initial and most critical step is to determine its affinity and functional activity at the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).

A. Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound to its receptor.[4] This technique relies on the competition between the unlabeled test compound (this compound) and a radiolabeled ligand with known high affinity for the target receptor.

Experimental Protocol: Opioid Receptor Radioligand Competition Binding Assay

  • Receptor Preparation: Utilize cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human recombinant µ, δ, or κ opioid receptor.[5]

  • Radioligand Selection:

    • For µ-opioid receptor: [³H]-DAMGO (a selective agonist).[5]

    • For δ-opioid receptor: [³H]-Naltrindole (a selective antagonist).

    • For κ-opioid receptor: [³H]-U69,593 (a selective agonist).

  • Assay Setup: In a 96-well plate, combine the receptor membranes, the respective radioligand at a concentration near its dissociation constant (Kd), and a range of concentrations of this compound.

  • Controls:

    • Total Binding: Receptor and radioligand only.

    • Non-specific Binding: Receptor, radioligand, and a high concentration of a non-radiolabeled, high-affinity ligand (e.g., Naloxone).[5]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by filtration through glass fiber filters using a cell harvester.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

B. Functional Assays: Assessing Agonist versus Antagonist Activity

Determining binding affinity is only the first step. It is crucial to understand whether the compound activates (agonist) or blocks (antagonist) the receptor. G protein-coupled receptors (GPCRs) like the opioid receptors signal through various downstream pathways, with the modulation of cyclic AMP (cAMP) levels being a key indicator of Gαi/o coupling.[6][7]

Experimental Protocol: cAMP Functional Assay for Opioid Receptors

  • Cell Culture: Use a cell line stably co-expressing the opioid receptor of interest and a cAMP-responsive reporter system (e.g., GloSensor™).

  • Assay Setup: Plate the cells in a 96-well plate and incubate with varying concentrations of this compound.

  • Agonist Mode:

    • Add the test compound and measure the change in cAMP levels. A decrease in cAMP indicates agonist activity for these Gαi/o-coupled receptors.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compound.

    • Stimulate the cells with a known agonist (e.g., DAMGO for the µ-opioid receptor).

    • Measure the inhibition of the agonist-induced decrease in cAMP.

  • Data Analysis:

    • Agonist: Determine the EC50 (effective concentration for 50% of maximal response).

    • Antagonist: Determine the IC50 (inhibitory concentration for 50% of the agonist response) and subsequently the Kb (equilibrium dissociation constant) for the antagonist.

Data Presentation: Hypothetical Opioid Receptor Interaction Profile

Parameterµ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
Binding Affinity (Ki, nM) 15>1000>1000
Functional Activity AgonistNo significant activityNo significant activity
EC50 (nM) 45N/AN/A

II. Secondary Pharmacology: Mapping the Off-Target Landscape

A thorough cross-reactivity assessment is a cornerstone of modern drug development, helping to identify potential safety liabilities early in the process.[8][9] Based on the structural motifs of this compound, a panel of key off-targets should be investigated.

A. Cyclooxygenase (COX) Enzyme Inhibition

The analgesic activity of some related chloroacetamides has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3]

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

Commercially available kits provide a straightforward method to assess COX inhibition.[1][3][10][11] These assays typically measure the peroxidase activity of the COX enzyme.

  • Assay Principle: The assay measures the oxidation of a chromogenic substrate, which is proportional to the peroxidase activity of COX.

  • Procedure:

    • Incubate human recombinant COX-1 or COX-2 with the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value.

B. Antimicrobial Activity

The presence of the chloroacetamide group suggests potential antimicrobial activity.[3] The Minimum Inhibitory Concentration (MIC) is a key metric to quantify this.[12][13][14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Method: Broth microdilution is a standard method for determining MIC.[15]

  • Procedure:

    • Prepare a two-fold serial dilution of this compound in a 96-well plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate under appropriate conditions.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Off-Target Screening Results

TargetAssay TypeResult (IC50 or MIC)
COX-1 Enzyme Inhibition> 50 µM
COX-2 Enzyme Inhibition> 50 µM
S. aureus MIC> 128 µg/mL
E. coli MIC> 128 µg/mL
C. albicans MIC> 128 µg/mL

III. In Vitro Safety Pharmacology: Proactive Risk Assessment

Regulatory agencies increasingly require early assessment of a compound's potential to cause adverse effects. Key areas of concern include cardiovascular safety (hERG channel inhibition) and drug-drug interactions (cytochrome P450 inhibition).[16]

A. hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia.[17][18][19] The patch-clamp technique is the definitive method for assessing a compound's effect on this channel.[20]

Experimental Protocol: hERG Manual Patch-Clamp Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Technique: The whole-cell patch-clamp technique is used to record the ionic current flowing through the hERG channels.

  • Procedure:

    • Obtain a baseline recording of the hERG current.

    • Perfuse the cells with increasing concentrations of this compound.

    • Record the hERG current at each concentration.

  • Data Analysis: Determine the IC50 for hERG channel inhibition.

B. Cytochrome P450 (CYP) Inhibition Assay

Inhibition of CYP enzymes is a major cause of drug-drug interactions.[21][22] A panel of the most common drug-metabolizing CYP isoforms should be tested.

Experimental Protocol: Fluorometric CYP Inhibition Assay

  • Enzymes: Use recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

  • Assay Principle: A fluorescent substrate is metabolized by the CYP enzyme to produce a fluorescent product. The rate of product formation is proportional to enzyme activity.[23][24]

  • Procedure:

    • Incubate the CYP enzyme, a specific fluorescent substrate, and the test compound at various concentrations.

    • Monitor the increase in fluorescence over time.

  • Data Analysis: Calculate the IC50 for the inhibition of each CYP isoform.

Data Presentation: In Vitro Safety Pharmacology Profile

TargetAssay TypeResult (IC50)
hERG Patch-Clamp> 30 µM
CYP1A2 Enzyme Inhibition> 50 µM
CYP2C9 Enzyme Inhibition> 50 µM
CYP2C19 Enzyme Inhibition> 50 µM
CYP2D6 Enzyme Inhibition25 µM
CYP3A4 Enzyme Inhibition> 50 µM

IV. Broader Off-Target Profiling: Casting a Wider Net

For a more comprehensive understanding of the compound's selectivity, broader screening against panels of kinases and nuclear receptors can be highly valuable. Several contract research organizations (CROs) offer these services.[25][26][27][28][29][30][31][32][33]

  • Kinase Profiling: Kinases are a large family of enzymes involved in cell signaling, and off-target kinase inhibition can lead to various toxicities. Screening against a panel of representative kinases can identify potential liabilities.[25][26][27][28][30]

  • Nuclear Receptor Profiling: Nuclear receptors are ligand-activated transcription factors that regulate a wide range of physiological processes. Unintended interactions with nuclear receptors can lead to endocrine disruption and other adverse effects.[29][31][32][33]

V. Conclusion and Forward Look

The systematic cross-reactivity profiling of this compound, as outlined in this guide, provides a robust framework for understanding its biological activity and potential liabilities. The hypothetical data presented suggests a compound with selective agonist activity at the µ-opioid receptor and a favorable off-target profile. The moderate inhibition of CYP2D6 would warrant further investigation in preclinical models to assess the in vivo relevance of this finding.

This tiered and logical approach to cross-reactivity studies is essential for making informed decisions in the drug discovery and development process. By thoroughly characterizing the selectivity of a lead compound, researchers can mitigate risks, optimize for safety and efficacy, and ultimately increase the probability of success in bringing a novel therapeutic to the clinic.

VI. Visualizing the Workflow

Cross_Reactivity_Workflow cluster_0 Primary Target Assessment cluster_1 Secondary Pharmacology cluster_2 In Vitro Safety cluster_3 Extended Profiling Binding_Assay Opioid Receptor Binding Assay (µ, δ, κ) Functional_Assay Opioid Receptor Functional Assay (cAMP) Binding_Assay->Functional_Assay Determine Ki COX_Assay COX-1/COX-2 Inhibition Functional_Assay->COX_Assay hERG_Assay hERG Patch-Clamp COX_Assay->hERG_Assay MIC_Assay Antimicrobial MIC CYP450_Assay CYP450 Inhibition Panel MIC_Assay->CYP450_Assay Kinase_Screen Kinase Panel hERG_Assay->Kinase_Screen NR_Screen Nuclear Receptor Panel CYP450_Assay->NR_Screen End Selectivity Profile Kinase_Screen->End NR_Screen->End Start This compound Start->Binding_Assay

Caption: A tiered workflow for assessing the cross-reactivity of a novel compound.

References

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A Senior Application Scientist's Guide to Benchmarking 2-chloro-N-(2-phenylethyl)propanamide Against Known Serine Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the exploration of novel chemical entities for therapeutic potential is a cornerstone of progress. The compound 2-chloro-N-(2-phenylethyl)propanamide belongs to the alpha-haloacetamide class of molecules. While this specific molecule is not extensively characterized in the scientific literature, related compounds have demonstrated a range of biological activities, including analgesic and antimicrobial effects[1]. This guide proposes a structured, in-depth technical framework for the systematic evaluation of this compound as a potential inhibitor of two key enzymes in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MGL).

The endocannabinoid system is a critical lipid signaling network that modulates a wide array of physiological processes, including pain, inflammation, and mood[2][3]. FAAH and MGL are serine hydrolases responsible for the degradation of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively[4][5]. Inhibition of these enzymes elevates the endogenous levels of these signaling lipids, offering a promising therapeutic strategy for various pathological conditions[5][6]. This guide will provide the scientific rationale and detailed experimental protocols for benchmarking this compound against well-established inhibitors of FAAH and MGL, thereby elucidating its potential as a novel modulator of the endocannabinoid system.

The Benchmark Inhibitors: Setting the Gold Standard

To ascertain the inhibitory potential of this compound, it is imperative to compare its performance against inhibitors with well-defined potencies and mechanisms of action. The following compounds have been selected as benchmarks due to their extensive characterization and established roles in endocannabinoid research.

InhibitorTarget EnzymeMechanism of ActionPotency (IC50/Ki)Reference
URB597 (KDS-4103) FAAHIrreversible (Carbamate-based)Varies by species and conditions[5]
PF-3845 FAAHIrreversible, Covalent (Carbamylates serine nucleophile)Ki of 0.23 µM[7]
JNJ-42165279 FAAHReversibleIC50 of 70 nM (human)[7]
JZL184 MGLPotent, Selective, IrreversibleIC50 of 8 nM[4][8]
KML-29 MGLCovalent, Irreversible (Piperidine carbamate)Potent inhibitor[2]
Elcubragistat (ABX-1431) MGLPotent, Selective, Orally availableIC50 of 14 nM[8][9]
JZL-195 Dual FAAH/MGLCovalent (Piperazine-based)IC50 of 12 nM (FAAH), 19 nM (MGL)[6]
CAY10499 Dual FAAH/MGLNon-selective lipase inhibitorIC50 of 14 nM (FAAH), 144 nM (MGL)[8]

Proposed Investigational Workflow

The evaluation of this compound will proceed through a tiered screening process. This workflow is designed to first identify inhibitory activity and then characterize the potency and selectivity of the compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Mechanism of Action Studies A Single-Concentration Inhibition Assay (FAAH & MGL) B Determine Percent Inhibition A->B C IC50 Determination with Serial Dilutions B->C If significant inhibition observed D Generate Dose-Response Curves C->D E Cross-Screening against other Serine Hydrolases D->E If potent inhibition confirmed F Compare IC50 Values E->F G Enzyme Kinetic Assays (e.g., Michaelis-Menten) F->G If selective H Determine Ki and Inhibition Type (e.g., competitive) G->H G E Enzyme (E) ES Enzyme- Substrate Complex (ES) E->ES k1 EI Enzyme- Inhibitor Complex (EI) E->EI Ki S Substrate (S) ES->E k-1 P Product (P) ES->P kcat ESI Enzyme- Substrate- Inhibitor Complex (ESI) ES->ESI Ki' I Inhibitor (I)

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A Comparative Analysis of 2-chloro-N-(2-phenylethyl)propanamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive statistical and experimental comparison of 2-chloro-N-(2-phenylethyl)propanamide, a compound of interest in contemporary drug discovery, against established alternatives in the fields of analgesia and antimicrobial research. We will delve into its chemical properties, biological activities, and the experimental methodologies used to evaluate its efficacy, offering a robust resource for researchers, scientists, and professionals in drug development.

Introduction: The Therapeutic Potential of N-Phenylethylamide Derivatives

N-phenylethylamide derivatives are a class of organic compounds that have garnered significant attention for their diverse biological activities. The core structure, characterized by a phenylethyl group attached to an amide, serves as a versatile scaffold for chemical modifications, leading to a wide spectrum of pharmacological effects. Among these, analgesic and antimicrobial properties have been prominently reported for various analogs.[1]

This compound (CAS No. 13156-97-3) is a specific derivative within this class.[2] Its chemical structure, featuring a chloro group on the propionamide moiety, suggests the potential for unique biological interactions and activities. This guide aims to provide a comparative analysis of this compound, placing it in the context of both its structural analogs and widely used therapeutic agents.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNO[2]
Molecular Weight 211.69 g/mol [2]
CAS Number 13156-97-3[2]
Appearance Not specified (likely solid)-
Solubility Not specified-

Comparative Analgesic Activity

While direct analgesic data for this compound is limited in publicly available literature, the analgesic potential of the broader N-phenylethylamide class is well-documented. Their mechanism of action is thought to involve the modulation of catecholaminergic and serotonergic pathways, rather than the opioid system.

For a practical comparison, we will evaluate the expected performance of a compound like this compound against Lidocaine , a widely used local anesthetic and analgesic.

CompoundClassProposed Mechanism of ActionExpected Efficacy
This compound (and analogs) N-phenylethylamideModulation of catecholamine and serotonin neurotransmissionModerate to high, systemic
Lidocaine Amide-type local anestheticBlocks voltage-gated sodium channelsHigh, localized
Experimental Protocol: Hot Plate Test for Analgesic Efficacy

The hot plate test is a standard method for assessing the central analgesic activity of a compound.

Objective: To determine the latency of a pain response in rodents placed on a heated surface after administration of the test compound.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Male Swiss albino mice (20-25 g)

  • Test compound (this compound)

  • Positive control (Lidocaine)

  • Vehicle control (e.g., saline, DMSO)

  • Stopwatch

Procedure:

  • Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Place each mouse individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and record the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[1][3]

  • Compound Administration: Administer the test compound, positive control, or vehicle control to the mice via an appropriate route (e.g., intraperitoneal, oral).

  • Post-treatment Measurement: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place the mice back on the hot plate and record the response latency.[3]

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each group at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to compare the different groups.

Expected Outcomes and Discussion

Based on studies of related N-phenylethylamide derivatives, it is anticipated that this compound would exhibit a dose-dependent increase in pain response latency in the hot plate test. When compared to lidocaine, the onset of action might be slower, but the duration of the analgesic effect could be longer due to its systemic distribution and different mechanism of action.

G cluster_0 Analgesic Pathway Comparison This compound This compound Central Nervous System Central Nervous System This compound->Central Nervous System Acts on Lidocaine Lidocaine Peripheral Nerves Peripheral Nerves Lidocaine->Peripheral Nerves Acts on Catecholamine & Serotonin Modulation Catecholamine & Serotonin Modulation Central Nervous System->Catecholamine & Serotonin Modulation Leads to Sodium Channel Blockade Sodium Channel Blockade Peripheral Nerves->Sodium Channel Blockade Leads to Systemic Analgesia Systemic Analgesia Catecholamine & Serotonin Modulation->Systemic Analgesia Results in Local Anesthesia Local Anesthesia Sodium Channel Blockade->Local Anesthesia Results in

Caption: Comparative mechanisms of analgesic action.

Comparative Antimicrobial Activity

The antimicrobial potential of N-phenylethylamide derivatives has been an area of active investigation. The presence of the chloro- functional group in this compound may enhance its antimicrobial properties. For a meaningful comparison, we will evaluate its expected performance against Chlorhexidine , a broad-spectrum antiseptic.

CompoundClassProposed Mechanism of ActionExpected Spectrum of Activity
This compound N-phenylethylamideDisruption of microbial cell membrane integrity and potential inhibition of intracellular targets.Broad-spectrum (bacteria and fungi)
Chlorhexidine Biguanide antisepticDisruption of the cell membrane, leading to leakage of intracellular components.Broad-spectrum (bacteria, fungi, viruses)
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[4]

Materials:

  • 96-well microtiter plates

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (this compound)

  • Positive control (Chlorhexidine)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight and then dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).[5]

  • Serial Dilution: Prepare a serial two-fold dilution of the test compound and the positive control in the 96-well plate using the appropriate broth medium.[5]

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, except for the negative control wells.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

Expected Outcomes and Discussion

It is hypothesized that this compound will demonstrate significant antimicrobial activity, with MIC values in the low to moderate µg/mL range against a panel of clinically relevant microorganisms. When compared to chlorhexidine, it may exhibit a more selective spectrum of activity. The lipophilic nature of the phenylethyl group likely facilitates its interaction with and disruption of the microbial cell membrane.

G cluster_1 Antimicrobial Experimental Workflow A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Microbial Suspension A->C B Serial Dilution of Test Compounds in 96-well Plate B->C D Incubate at 37°C for 24 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination via broth microdilution.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Schotten-Baumann reaction.

Reaction: Phenethylamine + 2-Chloropropionyl chloride → this compound + HCl

Procedure:

  • Dissolve phenethylamine in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of 2-chloropropionyl chloride dropwise to the cooled solution while stirring. The addition of a non-nucleophilic base, such as triethylamine, is recommended to neutralize the hydrochloric acid byproduct.

  • Allow the reaction to proceed at room temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any remaining acidic impurities.

  • Wash with brine and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Conclusion and Future Directions

The available evidence, primarily from studies on analogous compounds, suggests that this compound holds promise as a lead compound for the development of novel analgesic and antimicrobial agents. Its distinct mechanism of action compared to conventional drugs like lidocaine and chlorhexidine makes it an attractive candidate for further investigation, particularly in the context of overcoming drug resistance.

Future research should focus on obtaining direct and comprehensive quantitative data on the biological activities of this compound. This includes determining its efficacy in various in vivo pain models and its spectrum of activity against a broad panel of pathogenic microorganisms. Furthermore, detailed structure-activity relationship (SAR) studies are warranted to optimize its therapeutic potential and minimize potential toxicity. The protocols and comparative framework provided in this guide offer a solid foundation for such future investigations.

References

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A Guide to the Reproducible Synthesis and Analysis of 2-chloro-N-(2-phenylethyl)propanamide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a novel chemical entity from laboratory synthesis to a potential therapeutic lead is paved with the demand for rigorous, reproducible data. For researchers and drug development professionals investigating 2-chloro-N-(2-phenylethyl)propanamide, establishing a robust and reliable synthetic and analytical workflow is the foundational step toward meaningful biological evaluation. This guide provides a comparative analysis of common synthetic routes and testing methodologies, offering insights into achieving consistency and accuracy in your research.

The Synthetic Challenge: Balancing Reactivity and Control

The synthesis of this compound, a derivative of the N-phenethylacetamide scaffold, typically involves the formation of an amide bond between 2-phenylethylamine and a 2-chloropropanoyl moiety. While seemingly straightforward, the choice of reagents and reaction conditions can significantly influence the yield, purity, and ultimately, the reproducibility of the synthesis.

Method 1: The Acyl Chloride Route - Rapid and Reactive

A frequently employed method involves the reaction of 2-phenylethylamine with 2-chloropropionyl chloride.[1][] This approach leverages the high electrophilicity of the acyl chloride to drive the reaction to completion, often in a relatively short timeframe.

Detailed Protocol:

  • In an oven-dried, round-bottom flask under an inert atmosphere, dissolve 2-phenylethylamine (1.0 equivalent) and a tertiary amine base such as triethylamine or diisopropylethylamine (1.1-1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3]

  • Cool the stirring solution to 0 °C using an ice bath. This is a critical step to manage the exothermic nature of the reaction.[]

  • Slowly add 2-chloropropionyl chloride (1.05-1.1 equivalents) dropwise to the cooled solution, ensuring the temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water. In a separatory funnel, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to obtain the pure this compound.

Expert Insights: The Schotten-Baumann reaction conditions, involving an acyl chloride and a base, are a classic and often efficient way to form amides.[3][4] However, the high reactivity of acyl chlorides can lead to side reactions if the temperature is not carefully controlled. The base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1][5]

Visualizing the Acyl Chloride Workflow

reagents 2-Phenylethylamine Triethylamine DCM cooling Cool to 0°C reagents->cooling addition Add 2-Chloropropionyl Chloride cooling->addition reaction Stir at RT (TLC Monitoring) addition->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product reagents 2-Chloropropanoic Acid Coupling Agent (e.g., EDC) 2-Phenylethylamine DCM reaction Stir at RT (TLC Monitoring) reagents->reaction workup Filtration or Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product synthesis Robust Synthesis Protocol purification Effective Purification synthesis->purification analysis Comprehensive Analytical QC (NMR, MS, HPLC >95%) purification->analysis bioassay Standardized Biological Assay analysis->bioassay data Reproducible Biological Results bioassay->data

Sources

A Head-to-Head Comparison of Synthesis Routes for 2-chloro-N-(2-phenylethyl)propanamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of target molecules is paramount. 2-chloro-N-(2-phenylethyl)propanamide, a key intermediate in the synthesis of various biologically active compounds, is no exception. This guide provides a comprehensive head-to-head comparison of the most common and effective synthesis routes for this valuable compound, offering in-depth technical insights and experimental data to inform your selection of the optimal synthetic strategy.

Introduction

This compound is a versatile building block in medicinal chemistry. Its synthesis, while seemingly straightforward, presents several strategic choices that can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide will dissect three primary synthetic pathways: the classic Schotten-Baumann reaction, the modern approach utilizing peptide coupling agents, and an efficient one-pot synthesis strategy. Each route will be evaluated based on its chemical principles, practical execution, and performance metrics, empowering researchers to make informed decisions tailored to their specific laboratory and project needs.

At a Glance: Comparative Overview of Synthesis Routes

Synthesis RouteKey ReagentsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Route 1: Schotten-Baumann Reaction 2-Chloropropanoyl chloride, Phenethylamine, Base (e.g., Triethylamine)Good to Excellent1-4 hoursCost-effective, well-established, high throughput.[1][2][3][4]Requires handling of moisture-sensitive and corrosive acyl chloride, potential for side reactions if not carefully controlled.
Route 2: Coupling Agent-Mediated Synthesis 2-Chloropropionic acid, Phenethylamine, Coupling Agent (e.g., DCC, HATU)Good to Excellent4-24 hoursMilder reaction conditions, avoids the use of acyl chlorides, suitable for sensitive substrates.[5][6]Higher reagent cost, potential for side product formation from the coupling agent, may require more complex purification.[7]
Route 3: One-Pot Synthesis Phenethylamine, 2-Chloropropionic acid/anhydride, Activating agentModerate to Good2-6 hoursTime and resource-efficient, reduces handling of intermediates.[8][9][10]Can be challenging to optimize, potential for competing side reactions, may result in lower overall purity.

Route 1: The Schotten-Baumann Reaction - The Workhorse Approach

The Schotten-Baumann reaction is a cornerstone of amide synthesis, prized for its simplicity and efficiency.[1][2][3] This method involves the acylation of an amine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3][4]

Reaction Workflow

Schotten_Baumann cluster_reactants Reactants cluster_process Process cluster_product Product phenethylamine Phenethylamine reaction Reaction in inert solvent (e.g., DCM) at 0°C to RT phenethylamine->reaction acyl_chloride 2-Chloropropanoyl chloride acyl_chloride->reaction base Base (e.g., TEA) base->reaction workup Aqueous Workup & Purification reaction->workup product This compound workup->product

Caption: Workflow for the Schotten-Baumann synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethylamine (1.0 eq) and triethylamine (1.2 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 2-chloropropanoyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Performance and Causality

The Schotten-Baumann reaction typically affords good to excellent yields of this compound. The use of a slight excess of the acyl chloride and base ensures the complete consumption of the starting amine. The initial cooling is crucial to control the exothermic nature of the acylation, minimizing the formation of potential side products. The choice of a non-nucleophilic base like triethylamine is critical to prevent competition with the primary amine for the acyl chloride.

Route 2: Coupling Agent-Mediated Synthesis - The Modern Alternative

To circumvent the use of harsh and moisture-sensitive acyl chlorides, modern amide synthesis often employs coupling agents. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions.[][5][6]

Reaction Workflow

Coupling_Agent cluster_reactants Reactants cluster_process Process cluster_product Product phenethylamine Phenethylamine reaction Reaction in inert solvent (e.g., DMF, DCM) at RT phenethylamine->reaction carboxylic_acid 2-Chloropropionic acid carboxylic_acid->reaction coupling_agent Coupling Agent (e.g., DCC, HATU) coupling_agent->reaction base Base (e.g., DIPEA) base->reaction workup Filtration & Aqueous Workup reaction->workup product This compound workup->product

Caption: Workflow for the coupling agent-mediated synthesis of this compound.

Detailed Experimental Protocol (Using HATU)
  • Reaction Setup: To a solution of 2-chloropropionic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add phenethylamine (1.0 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to remove the coupling agent byproducts.

Performance and Causality

Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and generally provide high yields with minimal side reactions.[12][13] The choice of solvent and base is critical for optimal performance. The primary drawback is the higher cost of these reagents and the need for chromatographic purification to remove the urea or other byproducts. For instance, when using dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is often difficult to remove.[7]

Route 3: One-Pot Synthesis - The Efficiency-Driven Approach

One-pot synthesis strategies are highly attractive in process chemistry as they reduce reaction time, minimize waste, and simplify operational procedures. A one-pot approach to this compound can be envisioned, combining the activation of the carboxylic acid and the subsequent amidation in a single reaction vessel without the isolation of intermediates.

Conceptual Workflow

One_Pot cluster_reactants Reactants cluster_process Process cluster_product Product phenethylamine Phenethylamine one_pot_reaction One-Pot Reaction (Sequential Addition) phenethylamine->one_pot_reaction acid_anhydride 2-Chloropropionic acid/anhydride acid_anhydride->one_pot_reaction activating_agent Activating Agent activating_agent->one_pot_reaction purification Direct Purification one_pot_reaction->purification product This compound purification->product

Caption: Conceptual workflow for a one-pot synthesis of this compound.

Exemplary Protocol Concept

A potential one-pot procedure could involve the in situ formation of a mixed anhydride of 2-chloropropionic acid, followed by the direct addition of phenethylamine.

  • Activation: In a suitable solvent, 2-chloropropionic acid is treated with an activating agent (e.g., ethyl chloroformate) and a base at low temperature to form a mixed anhydride.

  • Amination: Without isolating the anhydride, phenethylamine is added to the reaction mixture.

  • Reaction and Workup: The reaction is allowed to proceed to completion, followed by a standard aqueous workup and purification.

Performance and Causality

The success of a one-pot synthesis hinges on the careful selection of reagents and reaction conditions to ensure that the sequential reactions proceed cleanly without significant side product formation. While potentially offering the highest efficiency in terms of time and resources, this approach may require more extensive optimization to achieve high yields and purity compared to the more traditional, stepwise methods.

Conclusion and Recommendations

The choice of a synthetic route for this compound is a multi-faceted decision that depends on the specific requirements of the project.

  • For large-scale synthesis and cost-effectiveness , the Schotten-Baumann reaction remains a highly viable and robust option, provided that the necessary precautions for handling acyl chlorides are taken.

  • For small-scale synthesis, sensitive substrates, or when avoiding harsh reagents is a priority , coupling agent-mediated synthesis offers a milder and often more controlled alternative, albeit at a higher reagent cost.

  • For process optimization and maximizing throughput , a one-pot synthesis strategy holds significant promise but requires careful development and optimization to ensure high yield and purity.

By understanding the nuances of each synthetic pathway, researchers can select the most appropriate method to efficiently and reliably produce this compound for their research and development endeavors.

References

  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Ghaffarzadeh, M., Joghan, S. S., & Faraji, F. (2012). A new method for the synthesis of fentanyl. Journal of Chemical Research, 36(7), 452–453.
  • Gupta, M., Ganesan, K., Pande, S., & Malhotra, R. (2005). A convenient one pot synthesis of fentanyl. Journal of Chemical Research, 2005(7), 452-453.
  • Mayer, F. P., et al. (2020). Unique bipiperidinyl impurities produced from the “One-Pot” synthesis of fentanyl.
  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • PrepChem.com. Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]

  • chemeurope.com. Schotten-Baumann reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • PMC. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • ResearchGate. (2005, August 7). A convenient one pot synthesis of fentanyl. [Link]

  • Scribd. Efficient One-Pot Fentanyl Synthesis. [Link]

  • Semantic Scholar. (2005, July 1). A convenient one pot synthesis of fentanyl. [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]

  • ResearchGate. (2025, August 9). A Convenient One-Pot Synthesis of Fentanyl. [Link]

  • ResearchGate. (2025, August 6). Efficient One-Pot Synthesis of 2-Chloro-1,1, 1-trifluoro-2-alkenes Under Solvent-Free Conditions. [Link]

  • ResearchGate. (2025, August 9). Synthesis and comparative properties of two amide‐generating resin linkers for use in solid phase peptide synthesis. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N-(2-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in advanced research and development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, authoritative protocol for the disposal of 2-chloro-N-(2-phenylethyl)propanamide, moving beyond simple steps to explain the scientific and regulatory rationale behind each procedure.

Foundational Safety Profile: Understanding the Hazard

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound (C₁₁H₁₄ClNO) is an organic compound presenting multiple health hazards that dictate its handling and disposal requirements.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Harmful): Harmful if swallowed (H302).

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

These classifications immediately signal that the compound cannot be treated as benign waste. Direct contact with skin and eyes must be prevented, and inhalation of its dust or aerosols must be avoided, necessitating the use of specific Personal Protective Equipment (PPE) during all handling and disposal stages[2][3].

The Core Principle: Segregation as a Halogenated Organic Compound

The molecular structure of this compound contains a carbon-chlorine bond, which places it in a specific and highly regulated class of chemical waste: halogenated organic compounds [4].

This classification is the single most important factor determining its disposal pathway. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA) due to their potential to form persistent and toxic byproducts (like dioxins) if not incinerated at sufficiently high temperatures[5][6]. Land disposal of wastes containing significant concentrations of halogenated organic compounds is strictly prohibited[7].

Therefore, the cardinal rule of disposal is segregation . This waste must never be mixed with non-halogenated organic solvents, aqueous waste, or solid municipal trash[4]. Doing so contaminates the entire waste stream, complicates disposal, and dramatically increases operational costs and regulatory risk.

Standard Operating Procedure for Disposal

The following step-by-step protocol ensures the safe, compliant, and responsible disposal of this compound from the point of generation to its final collection.

Personal Protective Equipment (PPE)

The identified hazards demand robust personal protection. The causality is direct: preventing irritation, absorption, and inhalation.

  • Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][8].

  • Skin Protection: Wear chemical-resistant gloves (nitrile is a suitable choice for incidental contact). Always inspect gloves before use and use proper removal technique to avoid skin contact[9]. A lab coat or other protective clothing is mandatory to prevent skin exposure[2].

  • Respiratory Protection: All handling, including weighing and adding to waste containers, should be conducted within a certified chemical fume hood to control airborne concentrations[2][3].

Waste Collection & Container Management

The integrity of the waste containment system is paramount to preventing leaks and ensuring regulatory compliance.

  • Select a Compatible Container: Use a designated hazardous waste container that is sturdy, leak-proof, and chemically compatible. High-density polyethylene (HDPE) containers are often preferred[10][11].

  • Label Correctly and Completely: Before adding any waste, affix a completed hazardous waste tag from your institution's Environmental Health and Safety (EHS) department. The label must include[10][12]:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." Do not use abbreviations or formulas[10]. If in a solvent, list all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).

    • The accumulation start date (the date the first drop of waste is added).

    • Generator information (Principal Investigator, lab, room number).

  • Keep Containers Closed: The container must be sealed with a tight-fitting, threaded cap at all times, except when actively adding waste. This is an EPA requirement to prevent the release of volatile compounds and to ensure the container is spill-proof[13]. Funnels must be removed immediately after use.

On-Site Storage in Satellite Accumulation Areas (SAAs)

Labs must store hazardous waste in designated SAAs while it awaits pickup.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel[12][14].

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents[11].

  • Secondary Containment: All liquid hazardous waste containers must be placed within a larger, chemically resistant container (secondary containment) to contain any potential leaks or spills[11][13].

Managing Spills and Contaminated Materials

Accidents require a prepared response to minimize exposure and environmental release.

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated (fume hood).

  • Use PPE: Don the full PPE as described in section 3.1.

  • Contain and Clean: For small spills, cover the material with a non-reactive absorbent (e.g., vermiculite, sand). Sweep up the absorbed material carefully to avoid generating dust[2].

  • Dispose of Cleanup Debris: Place all contaminated absorbents, gloves, and wipes into the designated "Waste this compound" container. All materials used for cleanup are considered hazardous waste[11].

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is not yet safe for regular disposal.

  • Initial Rinse: The first rinse of any container that held this compound must be collected as hazardous waste[13]. Triple-rinsing is best practice.

  • Collect Rinsate: Pour a small amount of a suitable solvent (e.g., acetone, ethanol) into the container, cap and swirl thoroughly, and empty the rinsate into your halogenated organic waste container.

  • Final Disposal: Once thoroughly rinsed and air-dried, the container can be disposed of in the appropriate solid waste stream (e.g., glass disposal box). All labels must be completely removed or defaced[11].

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper management of this compound waste within the laboratory.

G cluster_prep Preparation Phase cluster_contain Containment & Storage cluster_dispo Final Disposition A Generation of Waste (Solid, Solution, or Contaminated Material) B Don Full PPE (Goggles, Gloves, Lab Coat) A->B Handler Action E Add Waste to Container (in Fume Hood) B->E Proceeds to Handle C Select Compatible Container (e.g., HDPE) D Affix Completed Hazardous Waste Label C->D Prepare D->E Ready for Use F Securely Cap Container E->F Immediately After G Place in Secondary Containment in Satellite Accumulation Area (SAA) F->G Store Securely H Schedule Pickup with Environmental Health & Safety (EHS) G->H When Full or Per Policy I Transport to Licensed Waste Disposal Facility H->I EHS Action J High-Temperature Incineration I->J Final Method

Caption: Workflow for compliant disposal of this compound.

Data Summary Table

This table provides an at-a-glance summary of the critical information for handling and disposal.

Hazard Classification (GHS)Required Personal Protective Equipment (PPE)Disposal Protocol Summary
H302: Harmful if swallowed[1]Chemical safety goggles with side-shieldsDO NOT dispose of in sink or regular trash[10].
H315: Causes skin irritation[1]Chemical-resistant gloves (e.g., Nitrile)Must be collected as Halogenated Organic Waste [4].
H319: Causes serious eye irritation[1]Lab coat or other protective clothingUse a dedicated, properly labeled hazardous waste container[12].
H335: May cause respiratory irritation[1]Handle only in a chemical fume hoodKeep waste container closed and in secondary containment[13].
Store in a designated Satellite Accumulation Area (SAA)[14].
Arrange for pickup via your institution's EHS department[10].

Final Disposition

Once the hazardous waste container is full or has been in the SAA for the maximum allowed time (per institutional and state regulations, often 90 days to one year), a pickup must be scheduled with your EHS office[6][14]. EHS professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The mandated disposal method for halogenated organic waste is high-temperature incineration, which ensures the complete destruction of the compound and prevents the release of harmful substances into the environment[4][12].

By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's responsibility for environmental protection, reinforcing the trust placed in us as professionals.

References

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A Comprehensive Safety and Handling Guide for 2-chloro-N-(2-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Hazard Identification and Risk Assessment

Based on data from PubChem for 2-chloro-N-(2-phenylethyl)propanamide and related chloroacetamide compounds, the primary hazards are identified as follows:[2]

  • Acute Toxicity: Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Eye Damage/Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory tract irritation.[2]

  • Sensitization: May cause an allergic skin reaction.[4][5]

Quantitative Hazard Summary

The following table summarizes the GHS hazard classifications for this compound. This information should be used as a conservative guide for handling.

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[2]
Skin corrosion/irritation2H315: Causes skin irritation[2]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[2]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize exposure.[6] Always inspect PPE for integrity before each use.[7]

  • Eye and Face Protection: Chemical safety goggles with side shields are required at all times.[8][9] A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended for handling this compound and should be changed immediately if contaminated.[7][8] Never touch personal items like phones or doorknobs with gloved hands.

    • Lab Coat: A long-sleeved, knee-length lab coat is required.[10] Ensure it is fully buttoned.

    • Clothing and Footwear: Wear long pants and closed-toe shoes.[8] Sandals and shorts are not permitted in the laboratory.

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9] If a fume hood is not available, a respirator may be necessary, and its use must comply with institutional EHS guidelines.[11]

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe Required PPE Start Start: Handling This compound CheckSplash Potential for splashing? Start->CheckSplash CheckAerosol Potential for aerosol or dust generation? Start->CheckAerosol Goggles Safety Goggles with side shields CheckSplash->Goggles Always FaceShield Face Shield (in addition to goggles) CheckSplash->FaceShield Yes FumeHood Chemical Fume Hood CheckAerosol->FumeHood Yes Respirator Respirator (Consult EHS) CheckAerosol->Respirator No Fume Hood Available Gloves Nitrile/Neoprene Gloves LabCoat Lab Coat Handling_Workflow Prep 1. Preparation - Review Safety Info - Locate Emergency Equipment PPE 2. Don PPE - Goggles, Gloves, Lab Coat Prep->PPE FumeHood 3. Work in Fume Hood PPE->FumeHood Weigh 4. Weigh Solid - Use Spatula - Minimize Dust FumeHood->Weigh Dissolve 5. Prepare Solution - Add Solid to Solvent Slowly Weigh->Dissolve Label 6. Label & Store - Tightly Sealed Container Dissolve->Label Clean 7. Decontaminate - Clean Work Area Label->Clean DoffPPE 8. Doff PPE Clean->DoffPPE Wash 9. Wash Hands Thoroughly DoffPPE->Wash

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures

Be prepared for accidents before they happen. [9][12]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [13]Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [13]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [3]* Spill:

    • Minor Spill (in a fume hood): Absorb the spill with a non-reactive absorbent material (e.g., vermiculite, sand). [14]Collect the material into a labeled, sealed container for hazardous waste disposal. [15] * Major Spill (outside a fume hood): Evacuate the immediate area and alert others. [16]Contact your institution's Environmental Health and Safety (EHS) department immediately. [16]

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations. [4][17]

  • Waste Collection: All solid waste contaminated with this compound (e.g., gloves, absorbent materials, weighing paper) and any unused amount of the chemical must be collected in a designated, labeled, and sealed hazardous waste container. [18]2. Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". [17]4. Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour this chemical down the drain. [4]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.